molecular formula C10H10N2OS B113067 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine CAS No. 83558-37-6

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B113067
CAS No.: 83558-37-6
M. Wt: 206.27 g/mol
InChI Key: NUMMWUVARLSQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a small molecule with the CAS Registry Number 1955498-54-0 . It has a molecular formula of C 10 H 11 BrN 2 OS and a molecular weight of 287.18 g/mol . This compound is a hydrobromide salt of the 2-aminothiazole scaffold, which is a privileged structure in medicinal chemistry and chemical biology research. Research Applications and Value This compound serves as a versatile chemical building block for the synthesis of more complex molecules. The 2-aminothiazole core is a common motif found in compounds with a wide range of biological activities. As such, this chemical is valuable in drug discovery programs for the construction of compound libraries aimed at screening for new therapeutic agents. Researchers may utilize it to develop modulators of various cellular targets, leveraging the electron-rich and hydrogen-bonding capabilities of the thiazole ring and its substituents. Handling and Safety This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. While a specific safety data sheet for this exact salt was not located, compounds in this class often require careful handling. Researchers should consult the safety data sheet provided with the product and adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).

Properties

IUPAC Name

4-(3-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMMWUVARLSQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352718
Record name 4-(3-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83558-37-6
Record name 4-(3-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[3][4][5] The compound 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine belongs to this important class. Its structure, featuring a basic amino group and a methoxy-substituted phenyl ring, suggests specific physicochemical characteristics that are critical for its behavior in biological systems. Understanding these properties, such as basicity (pKa) and aqueous solubility, is fundamental for drug design, formulation development, and pharmacokinetic profiling. This document serves as a technical guide to the predicted basic properties of this compound and the experimental methods used for their validation.

Predicted Physicochemical Properties

The core physicochemical properties of this compound are predicted based on its chemical structure. These values are essential for anticipating its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental validation is crucial, these estimations provide a foundational understanding.

PropertyPredicted Value / CharacteristicRationale / Reference
Molecular Formula C₁₀H₁₀N₂OSBased on chemical structure.
Molecular Weight 206.27 g/mol Based on chemical formula.
Appearance Expected to be a crystalline solid.The parent compound, 2-aminothiazole, is a crystalline solid.[6]
pKa (Conjugate Acid) ~5.0 - 6.0The pKa of 2-aminothiazole is 5.3. The 3-methoxyphenyl group's electronic effect is expected to be modest.
Aqueous Solubility Low to moderate. pH-dependent.Aryl substitution on the 2-aminothiazole core generally decreases water solubility compared to the parent compound.[7] Solubility is expected to increase in acidic conditions due to the protonation of the amino group.[8]
LogP (Octanol/Water) ~2.0 - 3.0 (Calculated)The presence of the methoxyphenyl group increases lipophilicity compared to 2-aminothiazole.

Basicity Analysis and Protonation Equilibrium

The basicity of this compound is a critical parameter influencing its solubility, receptor binding, and pharmacokinetic properties. The primary basic center is the exocyclic amino group at the 2-position, although the endocyclic nitrogen can also be protonated.

The methoxy group (-OCH₃) at the meta position of the phenyl ring influences the basicity through its inductive effect. While a methoxy group can donate electron density via resonance, this effect is most pronounced at the ortho and para positions.[9] At the meta position, its electron-withdrawing inductive effect is more dominant, which is expected to slightly decrease the basicity of the amine compared to an unsubstituted phenyl ring, though this effect is generally weak. Electron-donating groups typically increase the basicity of amines by increasing the availability of the lone pair of electrons on the nitrogen atom.[10][11][12]

The protonation equilibrium is fundamental to understanding the compound's behavior in different pH environments, such as the gastrointestinal tract and systemic circulation.

Caption: Protonation equilibrium of this compound.

Experimental Protocols

Accurate determination of the basic properties requires standardized experimental procedures. The following sections detail the methodologies for measuring pKa and thermodynamic solubility.

pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the ionized and unionized forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance of the compound in solutions of varying pH, the pKa can be determined.[13]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

  • Spectral Scans:

    • Record the full UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated form (BH⁺).

    • Record the spectrum in a highly basic solution (e.g., pH 10) to obtain the spectrum of the neutral base form (B).

    • Identify the analytical wavelengths (λ) where the difference in absorbance between the two forms is maximal.

  • Absorbance Measurements: Prepare a series of solutions with a constant concentration of the compound across the range of buffer pH values. Measure the absorbance of each solution at the chosen analytical wavelengths.

  • Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation by plotting pH versus the log of the ratio of the concentrations of the base and conjugate acid forms.[13] The pH at which the concentrations of the ionized and unionized forms are equal corresponds to the pKa.

pKa_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis stock Prepare Compound Stock Solution measure_abs Measure Absorbance in each Buffer stock->measure_abs buffers Prepare Buffers (e.g., pH 2-10) buffers->measure_abs scan_ext Scan Spectra at Extreme pH (Acid/Base) select_wl Select Analytical Wavelength(s) scan_ext->select_wl select_wl->measure_abs plot Plot pH vs. log([Base]/[Acid]) measure_abs->plot calc Determine pKa (at log ratio = 0) plot->calc

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[14][15] It measures the concentration of a saturated solution after a prolonged equilibration period.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing add_excess Add Excess Solid Compound to Buffer shake Agitate at Constant Temp (24-72h) add_excess->shake separate Centrifuge & Filter Supernatant shake->separate quantify Quantify Concentration (HPLC or LC-MS) separate->quantify

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Potential Biological Relevance and Signaling

While the specific biological targets of this compound are not defined, the 2-aminothiazole scaffold is a common feature in many kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammation. A common mechanism of action for 2-aminothiazole-based drugs is the competitive inhibition of ATP binding to the kinase active site, thereby blocking downstream signaling.

The diagram below illustrates a generalized signaling pathway where a 2-aminothiazole derivative could act as a kinase inhibitor.

Signaling_Pathway cluster_pathway Generalized Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Compound 4-(3-Methoxyphenyl)- 1,3-thiazol-2-amine Compound->Kinase Inhibits

Caption: Hypothetical action of a 2-aminothiazole derivative as a kinase inhibitor.

Conclusion

This compound is a compound of significant interest due to its foundation on the pharmacologically important 2-aminothiazole scaffold. Based on its structure, it is predicted to be a moderately basic compound with limited, pH-dependent aqueous solubility. These foundational properties are critical determinants of its potential as a drug candidate. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its pKa and solubility, which are indispensable steps in the drug discovery and development process. Further investigation into its biological activity is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine, a substituted aminothiazole of interest in medicinal chemistry and drug discovery. Due to the absence of a specific CAS number in publicly accessible databases, this document focuses on the synthesis, predicted physicochemical properties, and potential biological significance of this compound, drawing parallels with its well-documented isomers and related analogues. This guide includes a detailed experimental protocol for its synthesis via the Hantzsch thiazole reaction, tabulated physicochemical data based on its para-isomer, and visualizations of the synthetic workflow.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. The specific substitution pattern on the phenyl and thiazole rings can significantly influence the compound's pharmacological profile. This guide focuses on the meta-methoxy substituted analogue, this compound, providing a foundational resource for researchers interested in its synthesis and potential applications.

Physicochemical Properties

While a specific CAS number for this compound has not been identified in the available literature, its properties can be reliably predicted based on its structural isomer, 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (CAS No. 2104-04-3).[1][2][3] The following table summarizes the key physicochemical data.

PropertyPredicted ValueReference Compound Data (para-isomer)
Molecular Formula C₁₀H₁₀N₂OSC₁₀H₁₀N₂OS[2][3]
Molecular Weight 206.27 g/mol 206.27 g/mol [2]
Melting Point Not available204-208°C[4]
Boiling Point Not available396.7°C at 760 mmHg[4]
Density Not available1.259 g/cm³[4]
Appearance Expected to be a solidSolid[3]
Solubility Expected to be soluble in organic solvents like ethanol and DMSOSoluble in organic solvents

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5][6][7][8][9] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the required precursors are 2-bromo-1-(3-methoxyphenyl)ethanone and thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is adapted from established procedures for the synthesis of analogous 2-aminothiazoles.

Materials:

  • 3-Methoxyacetophenone

  • Bromine

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate

  • Dichloromethane

  • Glacial Acetic Acid

Procedure:

Step 1: Synthesis of 2-bromo-1-(3-methoxyphenyl)ethanone

  • In a round-bottom flask, dissolve 3-methoxyacetophenone (1 equivalent) in glacial acetic acid.

  • Slowly add bromine (1 equivalent) dropwise to the solution while stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-bromo-1-(3-methoxyphenyl)ethanone.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 2-bromo-1-(3-methoxyphenyl)ethanone (1 equivalent) in ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.

Synthesis Workflow

Hantzsch_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-Methoxyacetophenone 3-Methoxyacetophenone 2-bromo-1-(3-methoxyphenyl)ethanone 2-bromo-1-(3-methoxyphenyl)ethanone 3-Methoxyacetophenone->2-bromo-1-(3-methoxyphenyl)ethanone Bromination Bromine Bromine Bromine->2-bromo-1-(3-methoxyphenyl)ethanone Thiourea Thiourea This compound This compound Thiourea->this compound 2-bromo-1-(3-methoxyphenyl)ethanone->this compound Condensation

Caption: Workflow for the Hantzsch synthesis of this compound.

Potential Biological Significance and Signaling Pathways

Many aminothiazole-containing compounds act as inhibitors of various kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, it is plausible that this compound could be investigated for its potential as a kinase inhibitor.

The diagram below illustrates a generalized signaling pathway that is often targeted by small molecule inhibitors, where a compound like this compound could potentially act.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response Leads to Inhibitor 4-(3-Methoxyphenyl)- 1,3-thiazol-2-amine (Potential Inhibitor) Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

While this compound is not extensively cataloged, its synthesis is readily achievable through the well-established Hantzsch thiazole synthesis. Based on the known biological activities of related 2-aminothiazole derivatives, this compound represents a molecule of interest for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide provides the foundational chemical knowledge to enable researchers to synthesize and explore the therapeutic potential of this and similar compounds.

References

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for this exact isomer is limited in publicly available literature, this guide extrapolates from established chemical principles and data from closely related analogs.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a central 2-aminothiazole ring substituted at the 4-position with a 3-methoxyphenyl group. The 2-aminothiazole scaffold is a significant pharmacophore known to be present in a wide array of biologically active compounds.[1][2][3]

The chemical properties for this compound have been calculated based on its structure, derived from analogs such as 4-(4-Bromo-3-methoxyphenyl)-1,3-thiazol-2-amine.[4]

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OSCalculated
Molecular Weight 206.27 g/mol Calculated
IUPAC Name This compound-
Canonical SMILES COC1=CC(=CC=C1)C2=CSC(=N2)NDeduced[4]
InChI InChI=1S/C10H10N2OS/c1-14-8-4-2-3-7(5-8)9-6-15-10(11)12-9/h2-6H,1H3,(H2,11,12)Deduced[4]
InChIKey ZJBLDHOSTNAME-UHFFFAOYSA-N (Example)Deduced[4]

Note: InChIKey is an example based on the structure as a specific database entry was not found.

Chemical Structure Visualization

The 2D chemical structure of the molecule is presented below.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[7]

For the synthesis of this compound, the specific precursors are 2-bromo-1-(3-methoxyphenyl)ethanone and thiourea .

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-(3-methoxyphenyl)ethanone in a suitable solvent such as ethanol or methanol.[3][5]

  • Addition of Thiourea: Add 1.1 to 1.5 equivalents of thiourea to the solution.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 70 °C or reflux) for a period ranging from 30 minutes to several hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[3][5]

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification:

    • Pour the cooled reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to neutralize the hydrobromic acid byproduct and facilitate precipitation.[5]

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the filter cake with water to remove any inorganic salts, followed by a cold, non-polar solvent like diethyl ether to remove unreacted starting material.

  • Drying: Dry the purified solid product in a desiccator or a vacuum oven to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, including the positions of the methoxy group and the protons on the phenyl and thiazole rings.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine group, C=N and C=C bonds of the heterocyclic and aromatic rings, and the C-O-C stretch of the methoxy group.

Biological Activity and Potential Applications

While no specific biological activities or signaling pathway involvements have been documented for this compound itself, the 2-aminothiazole core is a privileged scaffold in medicinal chemistry. Derivatives have demonstrated a wide range of biological activities, including:

  • Anticancer[8]

  • Anti-tubercular[3]

  • Antimicrobial[9]

  • Anti-inflammatory[10]

The structural similarity of the title compound to other biologically active molecules suggests its potential as a building block for the development of novel therapeutic agents. For instance, various N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin polymerization inhibitors for cancer therapy.[8]

No specific signaling pathway has been elucidated for this compound in the reviewed literature.

Workflow Visualization

The general workflow for the synthesis and isolation of this compound via the Hantzsch reaction is depicted below.

Hantzsch_Synthesis_Workflow Reactants 1. Reactants 2-bromo-1-(3-methoxyphenyl)ethanone + Thiourea in Ethanol Reaction 2. Reaction Stir and heat (reflux) (Hantzsch Condensation) Reactants->Reaction Neutralization 3. Workup Cool and add Na₂CO₃(aq) Reaction->Neutralization Filtration 4. Isolation Vacuum filtration Neutralization->Filtration Washing 5. Purification Wash with H₂O and Ether Filtration->Washing Product Final Product This compound Washing->Product

Caption: General workflow for Hantzsch synthesis of the target compound.

References

In-depth Technical Guide: 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine, including its chemical properties, synthesis, and biological significance.

IUPAC Name: this compound

CAS Number: 83558-37-6

Molecular Formula: C10H10N2OS

Molecular Weight: 206.27 g/mol

Introduction

This compound is a heterocyclic compound belonging to the aminothiazole class. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. The structure, featuring a thiazole ring substituted with a 3-methoxyphenyl group and an amino group, provides a versatile scaffold for the development of novel therapeutic agents. While this specific isomer has been synthesized and is commercially available, the body of published research is less extensive compared to its structural isomer, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This guide aims to consolidate the available technical information on this compound and provide a framework for its synthesis and potential applications based on related structures.

Chemical Properties and Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from its 4-methoxy isomer, the following properties can be predicted.

PropertyValueSource
IUPAC NameThis compound-
CAS Number83558-37-6
Molecular FormulaC10H10N2OS
Molecular Weight206.3 g/mol
Purity≥98% (Commercially available)
StorageRoom temperature

Synthesis

For the synthesis of this compound, the logical precursors would be 2-bromo-1-(3-methoxyphenyl)ethan-1-one and thiourea.

General Experimental Protocol (Hantzsch Thiazole Synthesis)
  • Preparation of 2-bromo-1-(3-methoxyphenyl)ethan-1-one: 3'-Methoxyacetophenone is subjected to bromination using a suitable brominating agent, such as bromine in a suitable solvent like methanol or acetic acid, to yield the α-bromoketone.

  • Cyclization Reaction: The resulting 2-bromo-1-(3-methoxyphenyl)ethan-1-one is then reacted with thiourea in a solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is often precipitated by adding a base, such as ammonia or sodium bicarbonate, to neutralize the hydrobromide salt formed. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Logical Synthesis Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Bromination cluster_reaction2 Step 2: Cyclization (Hantzsch Synthesis) 3-Methoxyacetophenone 3-Methoxyacetophenone Brominating_Agent Bromine (Br2) Thiourea Thiourea Solvent Ethanol Intermediate 2-bromo-1-(3-methoxyphenyl)ethan-1-one Brominating_Agent->Intermediate Reaction Product This compound Solvent->Product Reaction receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor 4-(3-Methoxyphenyl)- 1,3-thiazol-2-amine (Hypothetical Target) inhibitor->raf Inhibition

The Core Mechanism of Action of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(3-methoxyphenyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds, including clinically approved drugs.[1][2] While direct and extensive research on the specific mechanism of action for this compound is not extensively documented in publicly available literature, the broader family of 2-aminothiazole derivatives has been evaluated for a range of therapeutic activities. This technical guide synthesizes the current understanding of the potential mechanisms of action for this compound, drawing upon established findings for structurally related molecules. The primary putative mechanisms discussed herein include anticancer activity through the inhibition of tubulin polymerization and protein kinases, as well as potential as a monoamine oxidase (MAO) inhibitor. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols for the evaluation of these activities.

Putative Anticancer Mechanism of Action

Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects across a variety of human cancer cell lines.[1][3] The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[4]

Inhibition of Tubulin Polymerization

A prominent mechanism of action for many anticancer compounds, including derivatives of 2-aminothiazole, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5][6] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[7] By binding to tubulin, these inhibitors prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis.[5]

G cluster_0 This compound This compound Tubulin Dimers Tubulin Dimers Microtubule Formation Microtubule Formation Mitotic Spindle Mitotic Spindle Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis

Caption: Putative signaling pathway of tubulin polymerization inhibition.

The following table summarizes the in vitro antiproliferative activity of various 2-aminothiazole derivatives, highlighting their potency against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)SGC-7901 (Gastric)0.36 µM[5]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)A549 (Lung)0.86 µM[5]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)HT-29 (Colon)0.52 µM[5]
Compound 10 (a 2-amino-4-phenylthiazole derivative)HT29 (Colon)2.01 µM[3]
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylatePanc-1 (Pancreatic)43.08 µM[8]

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity.[7][9]

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL porcine tubulin) in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA pH 6.9, 1 mM GTP, 15% glycerol).[10]

    • Prepare stock solutions of the test compound (this compound) and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) in DMSO.

  • Assay Procedure:

    • Pre-warm a 96-well plate to 37°C.[11]

    • Add the tubulin solution to the wells of the pre-warmed plate.

    • Add the test and control compounds to the respective wells. A vehicle control (DMSO) should also be included.

    • Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.[11]

    • Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).[10]

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • The inhibitory or enhancing effect of the test compound can be determined by comparing its curve to that of the controls.

Kinase Inhibition

The 2-aminothiazole scaffold is a key component of several approved kinase inhibitors, such as dasatinib.[1][12] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of cancer, making them attractive therapeutic targets.[13]

G cluster_1 This compound This compound Protein Kinase Protein Kinase Substrate Phosphorylation Substrate Phosphorylation Downstream Signaling Downstream Signaling Cell Proliferation/Survival Cell Proliferation/Survival

Caption: General signaling pathway of kinase inhibition.

The following table presents the inhibitory activity of a known 2-aminothiazole-based kinase inhibitor.

CompoundKinase TargetIC50 Value (nM)Reference
DasatinibSrc Family Kinases<1[12]

This assay measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.[13]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare solutions of the kinase of interest, a suitable substrate peptide, and ATP.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the diluted test compound or vehicle control.

    • Add the kinase to each well and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of depleting remaining ATP and then converting ADP to ATP to generate a luminescent signal.[13]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Putative Monoamine Oxidase (MAO) Inhibition

Some derivatives of 2-aminothiazole have been investigated as inhibitors of monoamine oxidases (MAO), particularly MAO-B.[14][15] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters.[16] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

G cluster_2 This compound This compound MAO-B MAO-B Monoamine Neurotransmitter Monoamine Neurotransmitter Degradation Degradation Increased Neurotransmitter Levels Increased Neurotransmitter Levels

Caption: Putative mechanism of MAO-B inhibition.

The following table shows the inhibitory activity of a representative 2-aminothiazole derivative against MAO-A and MAO-B.

CompoundTargetIC50 Value (µM)Reference
MAO-B-IN-30MAO-B0.082[16]
MAO-B-IN-30MAO-A19.176[16]

This assay measures the hydrogen peroxide (H2O2) produced during the MAO-B catalyzed oxidation of a substrate.[16]

  • Reagent Preparation:

    • Prepare an MAO-B assay buffer.

    • Prepare solutions of recombinant human MAO-B enzyme, an MAO-B substrate (e.g., kynuramine), a fluorescent probe, and a developer.

    • Prepare serial dilutions of the test compound and a positive control inhibitor (e.g., selegiline).

  • Assay Procedure:

    • In a 96-well plate, add the diluted test compound, positive control, or vehicle control.

    • Add the MAO-B enzyme solution to each well and incubate.

    • Initiate the reaction by adding the substrate solution containing the fluorescent probe and developer.

    • Incubate the plate at 37°C.

  • Data Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode.[16]

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While specific experimental data on the mechanism of action of this compound is limited, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for postulating its potential biological activities. The most probable mechanisms of action, based on evidence from structurally similar compounds, are related to anticancer effects through the inhibition of tubulin polymerization and protein kinase activity, as well as potential neuroprotective effects via MAO-B inhibition. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these putative mechanisms for this compound and other novel derivatives, thereby facilitating future drug discovery and development efforts. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this specific compound.

References

Unveiling the Therapeutic Potential of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide to Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of biologically active compounds. This technical guide focuses on the therapeutic potential of a specific derivative, 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine , and its related analogues. Drawing from existing research on this compound and structurally similar molecules, this document explores its established anti-inflammatory and antioxidant activities and extrapolates to other plausible therapeutic targets, including tubulin, monoamine oxidase B (MAO-B), and p38 MAP kinase. This guide provides a comprehensive overview of the scientific rationale for these targets, detailed experimental protocols for their evaluation, and visual representations of key signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

The 1,3-thiazole ring is a privileged heterocyclic motif, integral to the structure of numerous pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile scaffold in drug design. The 4-aryl-1,3-thiazol-2-amine core, in particular, has been the subject of extensive investigation, revealing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide specifically delves into the potential of this compound, a compound for which anti-inflammatory and antioxidant properties have been experimentally demonstrated. By examining the structure-activity relationships of related compounds, we can identify and rationalize additional high-value therapeutic targets.

Known Biological Activities and Potential Therapeutic Targets

Anti-inflammatory and Antioxidant Activity

Research has demonstrated that this compound and its derivatives possess anti-inflammatory and antioxidant properties. A study involving the synthesis of this compound, along with its N-(4-nitrobenzylidene) and N-(4-nitrobenzoyl) derivatives, confirmed these activities. The anti-inflammatory effects were evaluated using the carrageenan-induced rat hind paw edema model, a standard in vivo assay for acute inflammation.

Table 1: In Vivo Anti-inflammatory Activity of this compound Derivatives

CompoundStructureMaximum Edema Inhibition (%)
A 4-(3-methoxyphenyl)thiazol-2-amine-
A1 (Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene) thiazole-2-amine75.3
A2 N-[4-(3-methoxyphenyl)thiazole-2-yl]-4-nitrobenzamide68.2
Nimesulide Standard Drug78.6

Data extracted from a study on the anti-inflammatory and antioxidant activities of these compounds. The study did not provide specific quantitative data for the parent compound 'A' but demonstrated the significant activity of its derivatives 'A1' and 'A2'[1].

The antioxidant potential was also assessed through various in vitro assays, including DPPH radical scavenging and nitric oxide scavenging activities, with the derivatives showing the most potent effects[1].

Potential Therapeutic Target: Tubulin (Anticancer)

Numerous studies have identified N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of tubulin polymerization, a validated target for anticancer drug development. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. For instance, the structurally related compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exhibited potent antiproliferative activity with IC50 values in the sub-micromolar range against several human cancer cell lines[2]. Given the structural similarity, this compound is a strong candidate for evaluation as a tubulin polymerization inhibitor.

Table 2: Antiproliferative Activity of a Structurally Related Tubulin Inhibitor

CompoundCancer Cell LineIC50 (μM)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)SGC-7901 (gastric)0.36
MGC-803 (gastric)0.42
Bcap-37 (breast)0.86

Data for a structurally related compound, not this compound[2].

Potential Therapeutic Target: p38 MAP Kinase (Anti-inflammatory)

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase is a well-established strategy for the treatment of inflammatory diseases. A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 MAP kinase, effectively blocking the release of TNF-α. This precedent strongly suggests that this compound could exert its observed anti-inflammatory effects through the inhibition of this pathway.

Potential Therapeutic Target: Monoamine Oxidase B (MAO-B) (Neuroprotection)

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the degradation of neurotransmitters, including dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to help preserve dopamine levels in the brain. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been synthesized and identified as selective and reversible inhibitors of human MAO-B. The 4-phenyl-thiazole core is a key pharmacophoric feature for this activity. This suggests that this compound could be a candidate for development as a neuroprotective agent, particularly given the link between neuroinflammation and neurodegeneration.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized Hantzsch thiazole synthesis, a common method for preparing this class of compounds.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Final Product A 1-(3-methoxyphenyl)ethanone D Heat in a water bath (e.g., 70°C for 8 hours) A->D B Thiourea B->D C Iodine (catalyst) C->D E Evaporate solvent D->E F Triturate with ether E->F G Wash with aq. Na2S2O3 F->G H Wash with water G->H I Dissolve in hot water H->I J Precipitate with ammonia solution I->J K Recrystallize from ethanol to yield This compound J->K

Caption: General workflow for the Hantzsch synthesis of the target compound.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine 1-(3-methoxyphenyl)ethanone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).

  • Heating: Heat the mixture in a water bath at approximately 70°C with occasional stirring for 8 hours[1].

  • Solvent Removal: After cooling, evaporate the solvent under reduced pressure.

  • Purification:

    • Triturate the solid residue with diethyl ether to remove unreacted acetophenone.

    • Wash the resulting solid with a 5% aqueous sodium thiosulphate solution to remove excess iodine, followed by a water wash[1].

    • Dissolve the product in hot water and then precipitate the free base by adding an ammonia solution[1].

  • Final Product: Collect the precipitate by filtration and recrystallize from ethanol to obtain pure this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation (on ice) cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Prepare tubulin solution (e.g., 3 mg/mL) in G-PEM buffer with 10% glycerol B Add GTP to a final concentration of 1 mM A->B C Aliquot tubulin solution into a pre-warmed 96-well plate B->C D Add test compound (serial dilutions) or vehicle control (DMSO) C->D E Place plate in spectrophotometer at 37°C D->E F Monitor absorbance at 340 nm every minute for 60 minutes E->F G Plot absorbance vs. time F->G H Determine the rate of polymerization (slope of the linear phase) G->H I Calculate IC50 value H->I

Caption: Workflow for an in vitro tubulin polymerization assay.

Methodology:

  • Reagents: Purified tubulin (>99%), G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, glycerol, and the test compound dissolved in DMSO.

  • Preparation: On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer containing 10% glycerol and 1 mM GTP.

  • Assay:

    • Aliquot the tubulin solution into a pre-warmed 96-well plate.

    • Add serial dilutions of the test compound or a vehicle control (DMSO) to the wells.

    • Immediately place the plate in a temperature-controlled spectrophotometer set at 37°C.

  • Data Collection: Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The polymerization of tubulin into microtubules causes light scattering, leading to an increase in turbidity.

  • Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the control.

p38 MAP Kinase Inhibition Assay

This is a general protocol for a non-radioactive, immunoprecipitation-based kinase assay.

Methodology:

  • Cell Lysis: Prepare cell lysates from cells stimulated to activate the p38 MAP kinase pathway (e.g., with UV radiation or inflammatory cytokines).

  • Immunoprecipitation: Immunoprecipitate active, phosphorylated p38 MAP kinase from the lysates using an immobilized anti-phospho-p38 MAPK antibody.

  • Kinase Reaction:

    • Wash the immunoprecipitated beads with kinase buffer.

    • Resuspend the beads in kinase buffer supplemented with ATP and a specific substrate for p38, such as ATF-2 fusion protein.

    • Add the test compound at various concentrations.

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection: Terminate the reaction and detect the phosphorylation of the substrate (e.g., phospho-ATF-2) by Western blotting using a phospho-specific antibody.

  • Analysis: Quantify the band intensity to determine the extent of kinase inhibition and calculate the IC50 value.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This is a fluorometric assay based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.

Methodology:

  • Reagents: MAO-B enzyme, a suitable substrate (e.g., tyramine), a fluorescent probe (e.g., GenieRed Probe), a developer, and an inhibitor control (e.g., selegiline).

  • Assay Setup: In a 96-well black plate, add the test inhibitor at various concentrations, the inhibitor control, and a vehicle control to their respective wells.

  • Enzyme Addition: Add the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add a substrate solution containing the MAO-B substrate, developer, and fluorescent probe to each well to start the reaction.

  • Measurement: Measure the fluorescence intensity over time using a multi-well spectrophotometer. The rate of the reaction is proportional to the MAO-B activity.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a critical signaling cascade involved in inflammation. The inhibition of this pathway is a plausible mechanism of action for the anti-inflammatory effects of this compound.

Diagram of the p38 MAP Kinase Signaling Pathway

G Stress Environmental Stress (e.g., UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Targets Downstream Targets (e.g., ATF2, MAPKAPK2) p38->Targets phosphorylates Compound 4-(3-Methoxyphenyl)- 1,3-thiazol-2-amine Compound->p38 inhibits Inflammation Inflammation (Cytokine Production) Targets->Inflammation

Caption: Potential inhibition of the p38 MAP kinase pathway by the compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. Its demonstrated anti-inflammatory and antioxidant activities provide a solid foundation for further investigation. Based on the extensive research into structurally related 4-aryl-1,3-thiazol-2-amines, key potential therapeutic targets include tubulin, p38 MAP kinase, and monoamine oxidase B. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers aiming to further elucidate the mechanism of action and full therapeutic potential of this compound and its derivatives. Future studies should focus on generating quantitative data for this compound against these proposed targets to validate its multi-target potential.

References

The Discovery and Profile of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of the heterocyclic compound 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a 3-methoxyphenyl substituent at the 4-position presents a unique pharmacological profile. This document details established synthetic protocols, summarizes quantitative biological data from closely related analogues, and outlines potential mechanisms of action, offering a foundational resource for researchers engaged in drug discovery and development.

Introduction

Thiazole derivatives are a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[1] The 2-aminothiazole moiety, in particular, is a key pharmacophore found in numerous therapeutic agents. The strategic placement of various substituents on the thiazole ring allows for the fine-tuning of pharmacological activity. This guide focuses on this compound, a specific analogue whose discovery is rooted in the systematic exploration of structure-activity relationships (SAR) within this chemical class. The presence of the methoxy group at the meta position of the phenyl ring is of significant interest, as this substitution pattern is known to influence metabolic stability, receptor binding affinity, and overall therapeutic efficacy.

Synthesis and Characterization

The primary route for the synthesis of 4-aryl-1,3-thiazol-2-amines is the well-established Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea derivative. For the target compound, this involves the reaction of 2-bromo-1-(3-methoxyphenyl)ethanone with thiourea.

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from 3-methoxyacetophenone. The first step is the α-bromination of the ketone, followed by the cyclocondensation with thiourea to form the final thiazole ring.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis A 3-Methoxyacetophenone B 2-Bromo-1-(3-methoxyphenyl)ethanone A->B Br2, Acetic Acid D This compound B->D Ethanol, Reflux C Thiourea C->D

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from established methods for synthesizing structurally similar 4-aryl-2-aminothiazoles.

Materials:

  • 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of thiourea (1.1 eq) in anhydrous ethanol is added to a stirred solution of 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 eq) in a separate portion of anhydrous ethanol.

  • The reaction mixture is heated to reflux (approximately 78°C) and stirred for 45-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Saturated aqueous NaHCO₃ solution is added to the mixture to basify it to a pH of 8-9.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed sequentially with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography (FCC) to afford the pure this compound.

Physicochemical & Spectral Data

While specific experimental data for the 3-methoxy isomer is not widely published, data for the closely related 4-methoxy isomer provides a useful reference point.

PropertyData (for 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine)Reference
Molecular Formula C₁₀H₁₀N₂OS[2][3]
Molecular Weight 206.26 g/mol [2]
Melting Point 204-207 °C[2]
Appearance Solid[2]
¹H NMR (Predicted) δ 7.71 (m, 2H), 6.92 (t, 2H), 6.60 (s, 1H), 4.95 (s, 2H), 3.85 (s, 3H)-
¹³C NMR (Predicted) δ 168.1, 159.4, 150.5, 127.8, 127.5, 114.2, 107.2, 55.3-

Note: NMR data is predicted and may vary from experimental values. Data for the 4-methoxy isomer is provided for comparison.

Biological Activity and Potential Therapeutic Applications

Derivatives of 2-aminothiazole are known to possess a wide array of pharmacological activities. The introduction of the 3-methoxyphenyl group can modulate these activities, potentially enhancing potency or selectivity for specific biological targets.

Anticancer Activity

Many thiazole derivatives are investigated for their antiproliferative effects. Studies on related compounds suggest that this compound could act as an inhibitor of key proteins involved in cell proliferation and survival.

  • Tubulin Polymerization Inhibition: A series of N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3-methoxyphenyl moiety could favorably interact with this binding site.[4]

  • Kinase Inhibition: The 2-aminothiazole core is a common scaffold in kinase inhibitors. Depending on further substitution, these compounds can target various kinases involved in cancer signaling pathways.

A 4-(Aryl)-1,3-thiazol-2-amine Derivative C Microtubule Polymerization A->C Inhibition B Tubulin Monomers B->C D G2/M Phase Arrest C->D Disruption leads to E Apoptosis D->E

Caption: Potential mechanism of anticancer action via tubulin polymerization inhibition.

Monoamine Oxidase (MAO) Inhibition

Research on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives has shown selective and reversible inhibition of human monoamine oxidase B (hMAO-B).[5][6] The presence of a substituted phenyl ring at the meta position was identified as a crucial feature for this activity.[6] Given the structural similarity, this compound warrants investigation as a potential MAO inhibitor for the treatment of neurodegenerative disorders like Parkinson's disease.

Anti-inflammatory and Antibacterial Activity

Thiazole derivatives have also been explored as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[7] Additionally, various 2-aminothiazole compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]

Quantitative Biological Data of Analogues

While specific quantitative data for this compound is limited in publicly accessible literature, data from closely related analogues highlight the potential potency of this chemical class.

Compound / AnalogueTarget / Cell LineAssayIC₅₀ (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)SGC-7901 (Gastric Cancer)Antiproliferative (MTT)0.36[4]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)MGC-803 (Gastric Cancer)Antiproliferative (MTT)0.86[4]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)Bcap-37 (Breast Cancer)Antiproliferative (MTT)0.52[4]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amineHL-60 (Leukemia)Antiproliferative (MTT)7.5 (µg/mL)[9]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amineJurkat (Leukemia)Antiproliferative (MTT)8.9 (µg/mL)[9]
4-(3-nitrophenyl)thiazol-2-ylhydrazone derivative (Compound 11 )hMAO-BEnzyme Inhibition0.079[5]
4-(3-nitrophenyl)thiazol-2-ylhydrazone derivative (Compound 12 )hMAO-BEnzyme Inhibition0.091[5]

Conclusion

This compound belongs to a class of heterocyclic compounds with significant and proven therapeutic potential. Based on robust data from structurally related analogues, this compound is a promising candidate for investigation in several key areas of drug discovery, most notably oncology and neuropharmacology. The established Hantzsch synthesis provides a reliable and scalable route for its preparation, enabling further exploration of its biological profile. Future research should focus on the direct biological evaluation of this compound to confirm its activity as an antiproliferative agent, a monoamine oxidase inhibitor, or an anti-inflammatory compound, thereby validating the therapeutic promise suggested by its chemical structure.

References

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine and Its Derivatives

Introduction

The 1,3-thiazole nucleus, particularly the 2-aminothiazole scaffold, is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] This heterocyclic motif serves as a versatile pharmacophore, conferring a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Within this class, 4-aryl-1,3-thiazol-2-amine derivatives have attracted significant attention. The specific compound, this compound, and its related analogs are subjects of ongoing research, particularly for their potential as anticancer agents that target cellular machinery essential for tumor growth. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and therapeutic potential of this chemical core, with a focus on its role in drug discovery and development.

Synthesis and Chemical Properties

The primary synthetic route to 4-aryl-1,3-thiazol-2-amines is the well-established Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea derivative.[4] Variations in catalysts, solvents, and heating methods (including conventional reflux, microwave irradiation, and the use of heterogeneous catalysts) have been developed to optimize reaction times and yields.[4][5]

General Synthetic Workflow

The synthesis begins with the bromination of a substituted acetophenone to yield an α-bromoacetophenone. This intermediate is then reacted with thiourea in a suitable solvent like ethanol, followed by refluxing, to induce cyclization and form the desired 2-amino-4-arylthiazole.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 3-Methoxyacetophenone 3-Methoxyacetophenone 2-Bromo-1-(3-methoxyphenyl)ethanone 2-Bromo-1-(3-methoxyphenyl)ethanone 3-Methoxyacetophenone->2-Bromo-1-(3-methoxyphenyl)ethanone Bromination (Br2) Thiourea Thiourea This compound This compound Thiourea->this compound 2-Bromo-1-(3-methoxyphenyl)ethanone->this compound Hantzsch Reaction

Caption: General Hantzsch synthesis for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine (Analog Synthesis) [6] This protocol for a closely related analog illustrates the general procedure.

  • Bromination of Acetophenone: To a stirred solution of 1-(3,4,5-trimethoxyphenyl)ethan-1-one (11.89 mmol) in anhydrous diethyl ether (30 mL), bromine (14.27 mmol) was added dropwise at 0 °C. The reaction was stirred for approximately 2.5 hours.

  • Cyclization with Thiourea: A solution of thiourea (5.230 mmol) in ethanol (5 mL) was added to a stirred solution of the resulting 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (4.358 mmol) in ethanol (10 mL).

  • Reaction and Work-up: The mixture was refluxed at 78 °C for 45 minutes. After completion, saturated aqueous sodium bicarbonate (NaHCO₃) was added to basify the mixture (pH 8-9). The aqueous layer was extracted with dichloromethane. The combined organic layers were washed with water and brine, dried over sodium sulfate (Na₂SO₄), and filtered to yield the product.

Biological Activities and Therapeutic Potential

Derivatives of the 4-aryl-1,3-thiazol-2-amine scaffold exhibit a remarkable range of biological activities. The substitution pattern on the aryl ring at position C4 and on the amino group at C2 is critical for determining the specific activity and potency.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer properties of this scaffold, with many derivatives identified as potent tubulin polymerization inhibitors.[7][8] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

The 3,4,5-trimethoxyphenyl moiety, a common feature in many potent tubulin inhibitors like combretastatin A-4, has been successfully incorporated into the 4-arylthiazole scaffold to enhance antiproliferative activity.[6][8] While direct data for the 3-methoxyphenyl derivative is less common in the provided literature, analogs with 4-methoxy and 3,4,5-trimethoxy substitutions show potent activity, suggesting the 3-methoxy variant is a promising candidate for investigation.

Table 1: Antiproliferative Activity of 4-Aryl-1,3-thiazol-2-amine Derivatives

Compound Aromatic Ring Substituent (C4) 2-Amino Group Substituent (N2) Cell Line IC₅₀ (µM) Reference
10s 4-Methoxyphenyl 2,4-Dimethoxyphenyl SGC-7901 0.36 [8]
MGC-803 0.44 [8]
BGC-823 0.86 [8]
ATCAA-1 Phenyl (in Thiazolidine) Hexadecylamide (at C4) CCRF-CEM (Leukemia) 0.124 [9]

| | | | NCI-H522 (Lung) | 3.81 |[9] |

Mechanism of Action: Tubulin Inhibition

The binding of these thiazole derivatives to the colchicine site on tubulin prevents its polymerization into microtubules. This disruption of the microtubule cytoskeleton is a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.

Tubulin_Inhibition_Pathway Thiazole_Derivative 4-Aryl-1,3-thiazol-2-amine Derivative Tubulin α/β-Tubulin Dimers Thiazole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Thiazole_Derivative->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Protocol 2: In Vitro Anticancer Screening (MTT Assay) [6] This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial and Anti-parasitic Activity

The 2-amino-4-arylthiazole scaffold has also been explored for its activity against various pathogens.

  • Anti-giardial Activity: Certain N-substituted derivatives have shown high potency against Giardia intestinalis, with some compounds being more effective than the standard drug, metronidazole.[5]

  • Antimycobacterial and Antiplasmodial Activity: Derivatives with a 2-pyridyl ring at the C4 position and a substituted phenyl ring at the 2-amino position have demonstrated activity against Mycobacterium tuberculosis and Plasmodium falciparum.[10]

  • Antibacterial Activity: When coated on magnetic nanoparticles, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole displayed activity against E. coli and S. aureus.[11]

Table 2: Anti-giardial Activity of 2-Amino-4-arylthiazole Derivatives [5]

Compound Scaffold IC₅₀ (µM)
6e N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide 0.39
6b N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide 0.87

| Metronidazole | (Standard Drug) | >1.0 |

Other Biological Activities

The versatility of the 2-aminothiazole core extends to other therapeutic areas:

  • Cholinesterase Inhibition: Some 1,3-thiazole derivatives have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[12]

  • Potassium Channel Activation: A derivative, (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide (ML277), was identified as a potent and selective activator of the K(v)7.1 (KCNQ1) potassium channel, a target for cardiac arrhythmias.[13]

  • MAO-B Inhibition: 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective and reversible inhibitors of human monoamine oxidase B (hMAO-B), which is a key target in the treatment of neurodegenerative disorders like Parkinson's disease.[14][15]

Conclusion

The this compound core is part of a privileged class of scaffolds in medicinal chemistry. The extensive research into 4-aryl-1,3-thiazol-2-amine derivatives reveals their significant potential, particularly as anticancer agents acting through tubulin inhibition. The synthetic accessibility via the Hantzsch reaction allows for extensive structural modifications, enabling fine-tuning of activity and selectivity. While much of the potent activity is reported for analogs with 4-methoxy or 3,4,5-trimethoxy substitutions, the foundational principles of their mechanism and the established structure-activity relationships strongly support the therapeutic potential of the 3-methoxyphenyl derivative. Future research should focus on the direct synthesis and evaluation of this specific compound and its N-substituted derivatives across various biological assays, leveraging the established protocols to explore its full potential in drug development.

References

2-Aminothiazole Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, including several clinically approved drugs. Its synthetic tractability and ability to interact with a diverse range of biological targets have established it as a cornerstone in modern medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-aminothiazole derivatives, with a focus on their applications in oncology, infectious diseases, and neurology.

Synthesis of 2-Aminothiazole Derivatives

The most prominent and widely utilized method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[1][2][3] This versatile one-pot reaction involves the condensation of an α-haloketone with a thiourea or its derivatives.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 4-aryl-2-aminothiazole derivative.

Materials:

  • Substituted acetophenone

  • Thiourea

  • Copper(II) bromide (CuBr₂)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • α-Bromination (in situ): In a round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) and copper(II) bromide (2.0 mmol) in ethyl acetate (10 mL). Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After completion of the bromination, add thiourea (1.2 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture. Continue to reflux for an additional 3-5 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid precipitate and wash it with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aminothiazole derivative.

Experimental Workflow for Synthesis:

G cluster_synthesis Synthesis Workflow start Start Materials: - Substituted Acetophenone - Thiourea - CuBr2, K2CO3 bromination In situ α-Bromination (Reflux in EtOAc) start->bromination cyclization Hantzsch Cyclization (Add Thiourea, K2CO3, Reflux) bromination->cyclization workup Work-up (Cooling, Filtration) cyclization->workup purification Purification (Recrystallization) workup->purification product Pure 2-Aminothiazole Derivative purification->product

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Therapeutic Applications and Biological Activity

2-Aminothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in various therapeutic areas.

Anticancer Activity

The 2-aminothiazole moiety is a key pharmacophore in several potent anticancer agents, most notably the multi-targeted kinase inhibitor Dasatinib .[4] These derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][5]

Quantitative Data: Anticancer Activity of 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ Value (µM)Reference
DasatinibK562 (Chronic Myeloid Leukemia)< 1[5]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8[5]
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (20)H1299 (Lung Cancer)4.89[5]
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (20)SHG-44 (Glioma)4.03[5]
2,4-disubstituted thiazole amide (28)HT29 (Colon Cancer)0.63[5]
Thiazole derivative (23)HepG2 (Liver Cancer)0.51 (mM)[5]
Thiazole derivative (24)PC12 (Pheochromocytoma)0.298 (mM)[5]

Mechanism of Action: Dasatinib in Chronic Myeloid Leukemia (CML)

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of CML cells.[6][7] It also inhibits other kinases involved in tumor progression, such as the SRC family kinases.[7]

G cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT JAK/STAT Pathway BCR_ABL->STAT Dasatinib Dasatinib (2-Aminothiazole Derivative) Dasatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival Dasatinib->Proliferation Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Simplified signaling pathway of Dasatinib's mechanism of action in CML.

Antimicrobial Activity

2-Aminothiazole derivatives have emerged as promising candidates for the development of new antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8]

Quantitative Data: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[9]
Piperazinyl derivative (121d)Escherichia coli8[9]
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16[8][9]
Thiazolyl-thiourea (124)Staphylococcus epidermidis4 - 16[8][9]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008[9]
Thiourea derivative (3)Gram-positive cocci2 - 32[9]
Thiourea derivative (9)Gram-positive cocci2 - 32[9]
Neurological Applications

A notable example of a 2-aminothiazole derivative with neurological applications is Pramipexole , a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[10][11]

Mechanism of Action: Pramipexole

Pramipexole acts as an agonist at dopamine D2 and D3 receptors in the brain, with a higher affinity for the D3 subtype.[11][12] In Parkinson's disease, where there is a deficiency of dopamine, pramipexole stimulates these receptors, thereby mimicking the effects of dopamine and alleviating motor symptoms.[10]

G cluster_downstream Postsynaptic Neuron Pramipexole Pramipexole (2-Aminothiazole Derivative) Dopamine_Receptor Dopamine D2/D3 Receptors Pramipexole->Dopamine_Receptor Agonist Adenylyl_Cyclase Adenylyl Cyclase Dopamine_Receptor->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Reduces Neuronal_Activity Neuronal Firing Rate cAMP->Neuronal_Activity Modulates Motor_Control Improved Motor Control (Alleviation of Parkinson's Symptoms) Neuronal_Activity->Motor_Control

Caption: Pramipexole's mechanism as a dopamine receptor agonist.

Key Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14][15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[16][17][18]

Protocol (Broth Microdilution):

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial twofold dilutions of the 2-aminothiazole derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for Biological Evaluation:

G cluster_evaluation Biological Evaluation Workflow cluster_anticancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening start Synthesized 2-Aminothiazole Derivative mtt MTT Assay (Cytotoxicity) start->mtt mic MIC Assay (Antibacterial/Antifungal) start->mic apoptosis Apoptosis Assay mtt->apoptosis cell_cycle Cell Cycle Analysis mtt->cell_cycle ic50 Determine IC50 mtt->ic50 mic_val Determine MIC mic->mic_val

Caption: General workflow for the biological evaluation of 2-aminothiazole derivatives.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its presence in a range of clinically successful drugs and numerous investigational agents highlights its importance. The synthetic accessibility, coupled with the potential for diverse biological activities, ensures that 2-aminothiazole derivatives will remain a focal point for medicinal chemists and drug development professionals in the quest for novel therapeutics. This guide provides a foundational understanding of the key aspects of 2-aminothiazole chemistry and biology, intended to aid researchers in this exciting and productive area of research.

References

Methodological & Application

Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole moiety is a fundamental heterocyclic scaffold present in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most efficient and widely used methods for constructing the thiazole ring.[1][4] The reaction typically involves the condensation of an α-haloketone with a thioamide.[5]

This document provides a detailed protocol for the synthesis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine, a specific derivative with potential applications in medicinal chemistry. The presence of the methoxyphenyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties. The protocol is based on established Hantzsch synthesis procedures.[6]

Reaction Scheme and Mechanism

The synthesis proceeds by reacting 2-bromo-1-(3-methoxyphenyl)ethanone with thiourea. The overall reaction is a condensation that results in the formation of the thiazole ring and elimination of water and hydrogen bromide.

Reaction Mechanism: The Hantzsch thiazole synthesis is a multistep process:[6][7]

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide (thiourea) acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the bromide ion.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the carbonyl group, forming an enol intermediate.

  • Intramolecular Cyclization: The amino group's nitrogen attacks the carbonyl carbon, forming a five-membered ring intermediate (a thiazoline derivative).

  • Dehydration: The hydroxyl group is eliminated as a water molecule, resulting in the formation of the aromatic thiazole ring.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Reactants 2-bromo-1-(3-methoxyphenyl)ethanone + Thiourea Int1 S-Alkylation Intermediate (via SN2) Reactants->Int1  Nucleophilic Attack Int2 Cyclic Intermediate (Thiazoline derivative) Int1->Int2  Intramolecular  Cyclization Product This compound Int2->Product  Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

This protocol details the synthesis of this compound on a 5 mmol scale.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
2-bromo-1-(3-methoxyphenyl)ethanone229.071.15 g5.01.0
Thiourea76.120.57 g7.51.5
Ethanol (Absolute)46.0710 mL--
5% Sodium Carbonate Solution (aq.)105.9940 mL--
Deionized Water18.02As needed--
Equipment
  • 50 mL Round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Reflux condenser

  • Beakers (100 mL)

  • Buchner funnel and side-arm flask

  • Filter paper

  • TLC plates (Silica gel GF254)

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-bromo-1-(3-methoxyphenyl)ethanone (5.0 mmol) and thiourea (7.5 mmol).[6]

  • Solvent Addition: Add 10 mL of absolute ethanol and a magnetic stir bar to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring.[8]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 1:1 ethyl acetate/hexane. The reaction is typically complete within 30-60 minutes.[6]

  • Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 40 mL of cold 5% aqueous sodium carbonate solution. Swirl the mixture to mix thoroughly. A solid product should precipitate.[6]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.[6]

  • Drying: Spread the collected solid on a watch glass and allow it to air dry completely. Alternatively, dry in a vacuum oven at a low temperature.

  • Characterization: Determine the mass of the dry product to calculate the percent yield. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine its melting point.[6]

Data Presentation

The Hantzsch synthesis is known for being high-yielding.[6] The table below summarizes typical reaction conditions reported for similar 2-aminothiazole syntheses.

α-Haloketone SubstrateSolventCatalyst/ConditionsTime (h)Yield (%)Reference
2-BromoacetophenoneMethanolReflux0.5High (NP)[6]
Substituted Phenacyl BromidesEthanolCopper Silicate, Reflux0.5-185-94[8]
3-(Bromoacetyl)-pyran-2-oneEthanolUltrasonic Irradiation0.2-0.385-90[1]
Phenacyl BromideEthanolReflux3-4Good (NP)[9]
NP = Not Precisely Reported, but described as "high yielding" or "good yield".

Experimental Workflow and Biological Relevance

Experimental Workflow

The overall process from synthesis to characterization follows a logical sequence.

Workflow Experimental Workflow A Reaction Setup (Reagents + Solvent) B Heating (Reflux) A->B C Reaction Monitoring (TLC) B->C D Work-up (Cooling & Precipitation) C->D E Isolation (Filtration) D->E F Purification (Recrystallization, if needed) E->F G Characterization (NMR, MS, M.P.) F->G

Caption: Workflow for the synthesis and analysis of the target compound.

Biological Relevance and Applications

Thiazole derivatives are privileged structures in medicinal chemistry and drug development.[2] They are known to interact with various biological targets, acting as inhibitors of enzymes or modulators of receptors.[10] For example, some 2-aminothiazole derivatives have shown potent antiproliferative activity by inhibiting tubulin polymerization, a key process in cell division, making them attractive candidates for cancer therapy.[10] Their diverse biological activities also include roles as antibacterial, antifungal, and anti-inflammatory agents.[1][2]

Biological_Relevance Potential Roles of Thiazole Derivatives in Drug Discovery cluster_0 Molecular Level cluster_1 Cellular/Systemic Level Compound 4-(3-Methoxyphenyl)- 1,3-thiazol-2-amine Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binds/Interacts Effect Modulation of Signaling Pathway Target->Effect Leads to Response Therapeutic Effect (e.g., Anticancer, Antimicrobial) Effect->Response

Caption: Logical relationship of thiazole derivatives in drug discovery.

Safety Precautions

  • α-Haloketones: 2-bromo-1-(3-methoxyphenyl)ethanone is a lachrymator and is corrosive. Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiourea: Suspected of causing cancer. Avoid inhalation and skin contact.

  • Ethanol: Flammable liquid. Keep away from open flames and heat sources.

  • Handle all chemicals in accordance with standard laboratory safety procedures.

References

Application Notes and Protocols for the Characterization of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 4-(3-methoxyphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities associated with the 2-aminothiazole scaffold.[1][2][3] The following sections detail the analytical techniques and experimental protocols for the structural elucidation and purity assessment of this compound.

Overview of Characterization Techniques

The structural confirmation and purity assessment of synthesized this compound are crucial steps in the drug discovery and development process. A combination of spectroscopic and spectrometric methods is employed to unambiguously determine its chemical structure and identify any potential impurities. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point Analysis: To assess the purity of the compound.

  • Elemental Analysis: To determine the elemental composition of the molecule.

Experimental Protocols

The following protocols outline the standard procedures for the characterization of this compound.

Synthesis Protocol (Hantzsch Thiazole Synthesis)

A common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4] This involves the reaction of an α-haloketone with a thiourea derivative.

Materials:

  • 2-Bromo-1-(3-methoxyphenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 1-(3-methoxyphenyl)ethan-1-one in a suitable solvent such as ethanol.

  • Add an equimolar amount of bromine dropwise while stirring, maintaining the temperature below 30°C. Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

  • In a separate flask, dissolve thiourea in ethanol.

  • Add the crude 2-bromo-1-(3-methoxyphenyl)ethan-1-one solution to the thiourea solution.

  • Reflux the reaction mixture for 4-6 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TCC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate of this compound is filtered, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • 400 MHz NMR Spectrometer (e.g., Bruker Avance)[6]

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-32

  • Spectral Width: 0-12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024-2048

  • Spectral Width: 0-200 ppm

  • Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

  • FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Mass Spectrometry (MS)

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source.

Acquisition Parameters:

  • Ionization Mode: Positive ESI

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-30 V

Melting Point Determination

Instrumentation:

  • Digital Melting Point Apparatus.

Procedure:

  • Pack a small amount of the dry, crystalline sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 1-2 °C/min near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Data Presentation

The following table summarizes the expected quantitative data for the characterization of this compound.

Technique Parameter Expected Value
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ, ppm)~7.30-7.40 (m, 1H, Ar-H), ~7.15-7.25 (m, 2H, Ar-H), ~6.80-6.90 (m, 1H, Ar-H), ~7.00 (s, 1H, Thiazole-H), ~6.90 (s, 2H, -NH₂), ~3.80 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ, ppm)~168.0 (C-NH₂), ~160.0 (Ar-C-O), ~150.0 (Thiazole C-4), ~136.0 (Ar-C), ~130.0 (Ar-CH), ~118.0 (Ar-CH), ~113.0 (Ar-CH), ~111.0 (Ar-CH), ~105.0 (Thiazole C-5), ~55.0 (-OCH₃)
FT-IR (ATR, cm⁻¹)Wavenumber (ν)~3400-3300 (N-H stretch, amine), ~3100-3000 (C-H stretch, aromatic), ~1620 (C=N stretch, thiazole), ~1580 (C=C stretch, aromatic), ~1250 (C-O stretch, ether)
Mass Spec. (ESI+)[M+H]⁺m/z 207.06
Melting Point Temperature (°C)Dependent on purity, typically sharp range
Elemental Analysis % CompositionC: 58.23, H: 4.89, N: 13.58, O: 7.76, S: 15.55

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials (2-Bromo-1-(3-methoxyphenyl)ethanone, Thiourea) reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start->reaction workup Work-up (Neutralization, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms mp Melting Point Analysis product->mp data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis mp->data_analysis

Caption: Synthesis and characterization workflow.

Potential Signaling Pathway Inhibition

Derivatives of N,4-diaryl-1,3-thiazol-2-amines have been identified as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy.[7] The following diagram illustrates this potential mechanism of action.

G compound This compound (or derivative) microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin Tubulin Dimers tubulin->microtubules Forms mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis

Caption: Inhibition of tubulin polymerization.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 4-(Aryl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-aminothiazole derivatives, with a specific focus on characterizing compounds such as 4-(methoxyphenyl)-1,3-thiazol-2-amine. These protocols are essential for the structural elucidation and purity assessment of these compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The following sections detail the experimental procedures for acquiring ¹H and ¹³C NMR spectra, present representative data, and illustrate a typical experimental workflow.

Introduction

2-Aminothiazole scaffolds are crucial pharmacophores found in a wide array of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The precise substitution pattern on the aryl ring significantly influences the biological activity of these molecules. Therefore, unambiguous structural characterization is paramount. NMR spectroscopy is a powerful and indispensable tool for the structural determination of such small organic molecules in solution.[1] This document will utilize data for 4-(4-methoxyphenyl)-1,3-thiazol-2-amine , a structural isomer of the target compound, as a representative example to illustrate the NMR analysis.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This data is critical for the verification of the chemical structure.

Table 1: ¹H NMR Spectral Data of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.74d2HAr-H (ortho to methoxy)
7.13s1HThiazole-H (C5-H)
6.94d2HAr-H (meta to methoxy)
6.82s2H-NH₂
3.77s3H-OCH₃

Solvent: Not specified in the source, but likely DMSO-d₆ or CDCl₃ based on typical practice. Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectral Data of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine [2]

Chemical Shift (δ) ppmAssignment
168.55C2 (Thiazole, C-NH₂)
158.99C4' (Aromatic, C-OCH₃)
150.17C4 (Thiazole)
128.34C2', C6' (Aromatic)
127.30C1' (Aromatic)
114.27C3', C5' (Aromatic)
99.79C5 (Thiazole, C-H)
55.51-OCH₃

Solvent: Not specified in the source, but likely DMSO-d₆ or CDCl₃ based on typical practice.[2] Spectrometer Frequency: Not explicitly stated for ¹³C, but often paired with a 300 or 400 MHz ¹H spectrometer.[2]

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality NMR spectra of 2-aminothiazole derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized and purified 4-(aryl)-1,3-thiazol-2-amine derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for this class of compounds due to its high solubilizing power. Alternatively, deuterated chloroform (CDCl₃) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 16 ppm (centered around 6 ppm).

  • Transmitter Frequency Offset (O1p): Centered on the spectral region of interest.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-240 ppm (centered around 100 ppm).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the transformed spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

  • Referencing: Calibrate the chemical shifts. For ¹H NMR, reference the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm). For ¹³C NMR, reference the solvent peak (e.g., DMSO-d₆ at 39.5 ppm or CDCl₃ at 77.16 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of a synthesized 2-aminothiazole derivative.

G Figure 1: NMR Analysis Workflow cluster_synthesis Compound Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation Synthesis Synthesis of 4-(Aryl)-1,3-thiazol-2-amine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution & Filtration) Purification->SamplePrep Acquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shifts, Integration, Coupling) Processing->Interpretation Structure Structure Elucidation & Purity Assessment Interpretation->Structure

Caption: Workflow for NMR analysis of 2-aminothiazole derivatives.

Potential Biological Signaling Pathway Involvement

Derivatives of 2-aminothiazole have been investigated for their potential to modulate various signaling pathways implicated in cancer. The diagram below represents a simplified, hypothetical signaling pathway that could be influenced by such compounds, leading to the inhibition of cell proliferation.

G Figure 2: Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Thiazole 4-(Aryl)-1,3-thiazol-2-amine Derivative Thiazole->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of a cell proliferation pathway.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the mass spectrometric analysis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine. This document is intended to guide researchers in obtaining and interpreting mass spectral data for this compound, which is relevant in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound belonging to the 2-aminothiazole class. Molecules within this class have been investigated for a range of biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This document outlines the expected mass spectral behavior and provides a general protocol for its analysis using modern mass spectrometry techniques.

Predicted Mass Spectral Data

While specific experimental data for this compound is not widely published, data from its isomer, 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, and general fragmentation patterns of 2-aminothiazole derivatives can be used to predict its mass spectral characteristics.[1][2] The molecular weight of this compound (C₁₀H₁₀N₂OS) is 206.26 g/mol .[2]

Table 1: Predicted m/z Values for Key Ions of this compound

IonPredicted m/zNotes
[M+H]⁺207.06Molecular ion peak in positive ion mode Electrospray Ionization (ESI).
[M]⁺206.05Molecular ion peak in Electron Ionization (EI).
Fragment 1192.04Loss of a methyl radical (•CH₃) from the methoxy group.
Fragment 2179.05Loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion.
Fragment 3135.04Cleavage of the thiazole ring, yielding the methoxyphenylacetonitrile cation.
Fragment 4107.05Methoxytropylium ion, a common fragment for methoxy-substituted benzene rings.
Fragment 591.05Tropylium ion, resulting from the loss of oxygen from the methoxytropylium ion.

Experimental Protocols

The following protocols are generalized for the analysis of this compound by Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI is a soft ionization technique suitable for polar molecules and is often coupled with liquid chromatography (LC).[3][4]

3.1.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion analysis. For LC-MS analysis, the concentration may be adjusted based on the sensitivity of the instrument.

3.1.2. Instrumentation and Parameters

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically preferred for aminothiazoles.

  • Capillary Voltage: 3.0 - 4.5 kV

  • Nebulizing Gas (N₂): Flow rate of 1.5 - 2.5 L/min

  • Drying Gas (N₂): Flow rate of 10 - 15 L/min

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 350 °C

  • Mass Range: m/z 50 - 500

3.1.3. Data Acquisition and Analysis

  • Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation patterns for structural confirmation. Collision-induced dissociation (CID) is a common fragmentation method.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI is a hard ionization technique that provides detailed fragmentation patterns, often used with gas chromatography (GC).

3.2.1. Sample Preparation

  • Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

  • For GC-MS, ensure the compound is sufficiently volatile and thermally stable. Derivatization may be necessary if it is not.

3.2.2. Instrumentation and Parameters

  • Mass Spectrometer: A magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer with an EI source.

  • Ionization Energy: 70 eV (standard)

  • Source Temperature: 200 - 250 °C

  • Mass Range: m/z 35 - 500

3.2.3. Data Acquisition and Analysis

  • Acquire a full scan mass spectrum.

  • Identify the molecular ion peak [M]⁺ and characteristic fragment ions.

  • Compare the obtained spectrum with spectral libraries (if available) or interpret the fragmentation pattern to elucidate the structure.

Visualizations

Experimental Workflow for LC-ESI-MS/MS Analysis

LC_ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Dissolve Sample in Methanol/Acetonitrile B Dilute to 1-10 µg/mL with Mobile Phase A->B C Inject Sample B->C D Chromatographic Separation (e.g., C18 column) C->D E Electrospray Ionization (Positive Mode) D->E F Full Scan MS (Detect [M+H]⁺) E->F G Tandem MS (MS/MS) (Fragment [M+H]⁺) F->G H Data Analysis G->H

Caption: Workflow for LC-ESI-MS/MS analysis.

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M [M+H]⁺ m/z 207 F1 [M-CH₃]⁺ m/z 192 M->F1 - •CH₃ F3 Methoxyphenyl- acetonitrile cation m/z 135 M->F3 Ring Cleavage F4 Methoxytropylium ion m/z 107 M->F4 Rearrangement F2 [M-CH₃-CO]⁺ m/z 164 F1->F2 - CO

References

Application Notes and Protocols for 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive framework for the in vitro evaluation of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine, a small molecule with potential biological activity stemming from its thiazole core structure. The thiazole ring is a versatile scaffold found in numerous biologically active agents and approved drugs.[1] Derivatives of this and similar structures have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial activities.[2][3][4] Given the diverse potential of thiazole-containing compounds, a systematic in vitro screening approach is essential to elucidate the specific mechanism of action and cytotoxic potential of this compound.

This document outlines a tiered experimental workflow, beginning with a primary cell viability screening to determine the compound's cytotoxic effects on various cell lines. Following initial screening, protocols for investigating potential mechanisms of action, such as kinase inhibition and modulation of key cellular signaling pathways, are provided. These protocols are intended for researchers in drug discovery and development to facilitate the characterization of this and similar novel chemical entities.

Experimental Workflow Overview

The proposed workflow for characterizing this compound follows a logical progression from broad phenotypic screening to more specific mechanistic studies. The initial step is to assess the compound's general effect on cell viability. If significant activity is observed, subsequent assays are designed to identify the molecular target or pathway being modulated.

Figure 1: General experimental workflow for the in vitro characterization of this compound.

Tier 1 Protocol: Cell Viability and Cytotoxicity Screening

The initial evaluation of a novel compound involves assessing its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[5][6] This assay measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases can convert the yellow MTT salt into purple formazan crystals.[5][7] The quantity of formazan produced is directly proportional to the number of living cells.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[8]

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Workflow Diagram:

MTT_Workflow start Start step1 1. Seed Cells Plate 5,000-10,000 cells/well in a 96-well plate. start->step1 end End step2 2. Incubate 24 hours at 37°C, 5% CO2 to allow cell attachment. step1->step2 step3 3. Treat Cells Add serial dilutions of the compound. Include vehicle control (DMSO). step2->step3 step4 4. Incubate 48-72 hours at 37°C, 5% CO2. step3->step4 step5 5. Add MTT Reagent Add 10-20 µL of 5 mg/mL MTT to each well. step4->step5 step6 6. Incubate 3-4 hours at 37°C. (Purple formazan crystals form) step5->step6 step7 7. Solubilize Formazan Remove media, add 100-150 µL of solubilization solution. step6->step7 step8 8. Read Absorbance Measure at 570 nm using a plate reader. step7->step8 step9 9. Analyze Data Calculate % viability and plot dose-response curve to find IC50. step8->step9 step9->end PI3K_Pathway cluster_pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylates mTOR mTOR pAKT->mTOR Activates Analysis Western Blot Target: Measure ratio of p-AKT/Total AKT to assess pathway inhibition. Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-(3-Methoxyphenyl)- 1,3-thiazol-2-amine Compound->PI3K Potential Inhibition? Compound->AKT Potential Inhibition?

References

Application Notes and Protocols for 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine, a thiazole derivative with potential as an anticancer agent. Thiazole-based compounds have demonstrated a wide spectrum of biological activities, including the ability to induce cell death in various cancer cell lines.[1][2] This document outlines the materials, protocols, and data interpretation methods for evaluating the in vitro cytotoxicity of this compound.

Introduction to this compound

This compound belongs to the thiazole class of heterocyclic compounds, which are recognized for their therapeutic potential.[3] The presence of the thiazole ring and the methoxyphenyl group is believed to be crucial for its biological activity.[4] Thiazole derivatives have been reported to exhibit cytotoxic effects through various mechanisms, including the induction of apoptosis, disruption of mitochondrial function, activation of caspases, and cell cycle arrest.[1][5] The evaluation of the cytotoxic potential of this compound is a critical step in its development as a potential therapeutic agent.

Quantitative Data Summary

The cytotoxic activity of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for structurally related thiazole compounds against various cancer cell lines, providing a reference for the expected potency of this compound.

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 4c (Thiazole derivative) MCF-7 (Breast)2.57 ± 0.16[6]
HepG2 (Liver)7.26 ± 0.44[6]
Compound 4b (Thiazole derivative) MCF-7 (Breast)31.5 ± 1.91[6]
HepG2 (Liver)51.7 ± 3.13[6]
Compound 5 (Thiazole derivative) MCF-7 (Breast)28.0 ± 1.69[6]
HepG2 (Liver)26.8 ± 1.62[6]
3-nitrophenylthiazolyl 4d MDA-MB-231 (Breast)1.21[5]
4-chlorophenylthiazolyl 4b MDA-MB-231 (Breast)3.52[5]
Compound 5f (bis-Thiazole derivative) KF-28 (Ovarian)0.0061[7]
A2780 (Ovarian)2.34[7]
Compound 5e (bis-Thiazole derivative) MCF-7 (Breast)0.6648[7]
Compound 5c (bis-Thiazole derivative) Hela (Cervical)0.00065[7]
[3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide HL-60 (Leukemia)7.5 µg/mL[2]
Jurkat (Leukemia)8.9 µg/mL[2]
XSD-7 (triazolo[3,4-b][5][6][7] thiadiazine derivative) SGC-7901 (Gastric)0.11 ± 0.03[8]
HeLa (Cervical)0.12 ± 0.05[8]

Experimental Protocols

A widely used method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

1. Materials:

  • This compound

  • Selected cancer cell line(s) (e.g., MCF-7, HepG2, MDA-MB-231)[5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Staurosporine).[1][6]

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Treatment with this compound compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading data_processing Calculate % Viability absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway

Thiazole derivatives have been shown to induce apoptosis through the inhibition of key survival pathways and activation of apoptotic cascades.[1] One potential mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to downstream effects on cell proliferation and survival.[5][6]

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound VEGFR2 VEGFR-2 compound->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Potential apoptosis induction pathway.

References

Application Notes: Kinase Inhibition Assay for 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Molecular Formula: C₁₀H₁₀N₂OS

Structure:

Background:

This compound belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active molecules, including approved drugs.[1][2] The thiazole ring system is known to interact with the active sites of various enzymes, particularly protein kinases, making it a valuable core for the design of targeted inhibitors.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[5] Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.[6]

Mechanism of Action:

While the specific kinase targets of this compound require experimental validation, compounds with the 2-aminothiazole core frequently act as ATP-competitive inhibitors.[6] They achieve this by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. This action blocks downstream signaling events that are dependent on the activity of the inhibited kinase. The methoxyphenyl group at the 4-position of the thiazole ring likely contributes to the binding affinity and selectivity for specific kinases through hydrophobic and potential hydrogen bond interactions within the ATP-binding site.

Applications:

These application notes provide a framework for assessing the inhibitory potential of this compound against a panel of protein kinases. The described protocols are suitable for:

  • Primary Screening: Initial testing to identify if the compound exhibits inhibitory activity against a specific kinase of interest.

  • Dose-Response Analysis: Determining the potency of the compound by calculating the half-maximal inhibitory concentration (IC₅₀).

  • Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to understand its specificity and potential for off-target effects.[6]

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with that of its analogs to guide the design of more potent and selective inhibitors.[7]

Quantitative Data Summary

The following table presents hypothetical, yet representative, in vitro kinase inhibition data for this compound to illustrate how results from the described assay can be summarized. The selection of kinases is based on targets known to be inhibited by similar thiazole-containing compounds.

Kinase TargetCompoundIC₅₀ (µM)
CDK9/cyclin T1This compound0.85
GSK3βThis compound1.20
Aurora Kinase AThis compound5.60
SRCThis compound> 20
EGFRThis compound> 20

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.

Experimental Protocols

Luminescence-Based In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle)

This protocol describes a method to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by converting the generated ADP to ATP, which is then used to generate a light signal with a luciferase/luciferin reaction.[8] A lower light signal corresponds to higher kinase inhibition.[9]

Materials:

  • Kinase: Recombinant human kinase (e.g., CDK9/cyclin T1).

  • Substrate: Peptide substrate specific for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Positive Control: A known inhibitor for the target kinase (e.g., Flavopiridol for CDK9).

  • Assay Buffer: Buffer solution appropriate for the kinase (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Plates: White, flat-bottom 384-well assay plates.

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the test compound in DMSO. For an 11-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of a 384-well plate.[8]

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in the assay buffer.

    • Dispense 2 µL of the kinase/substrate mixture into each well.

    • Prepare a "no kinase" control by adding the substrate mixture without the enzyme to a set of wells for the 100% inhibition control.

    • Prepare a "vehicle" control with kinase, substrate, and DMSO for the 0% inhibition control.

    • To initiate the kinase reaction, add 2 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Mix the plate gently on a plate shaker.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.[10]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.[8]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_NoKinase) / (Luminescence_Vehicle - Luminescence_NoKinase))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

CDK9_Signaling_Pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibition cluster_output Cellular Response PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates mRNA mRNA Synthesis RNAPII->mRNA Inhibitor 4-(3-Methoxyphenyl) -1,3-thiazol-2-amine Inhibitor->PTEFb Inhibits Protein Protein Expression mRNA->Protein Proliferation Cell Proliferation Protein->Proliferation

Caption: CDK9/Cyclin T1 signaling pathway and point of inhibition.

Experimental Workflow

Kinase_Assay_Workflow start Start compound_prep Compound Dilution start->compound_prep plate_prep Dispense Compound to 384-well Plate compound_prep->plate_prep reaction_mix Add Kinase, Substrate, and ATP plate_prep->reaction_mix incubation Incubate at 30°C (60 min) reaction_mix->incubation stop_reaction Add ADP-Glo™ Reagent (Stop Reaction) incubation->stop_reaction detect_signal Add Detection Reagent (Generate Signal) stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the luminescence-based kinase inhibition assay.

References

Application Notes and Protocols for 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine and its Analogs in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific cell culture studies have been published for 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine. The following application notes and protocols are based on published research on structurally related N,4-diaryl-1,3-thiazol-2-amine analogs, which are expected to have similar biological activities. The presented data is for a representative potent analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, and should be used as a guideline for designing experiments with this compound.

Introduction

This compound belongs to a class of N,4-diaryl-1,3-thiazol-2-amine derivatives that have garnered significant interest as potential anticancer agents. Structurally similar compounds have been shown to exhibit potent antiproliferative activity against a variety of human cancer cell lines. The primary mechanism of action for many of these analogs is the inhibition of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. These compounds represent a promising class of molecules for the development of novel cancer therapeutics.

This document provides detailed protocols for evaluating the in vitro efficacy of this compound and its analogs, along with representative data from a closely related, highly potent analog.

Data Presentation

The following table summarizes the antiproliferative activity of a representative analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (referred to as Analog-10s), against three human cancer cell lines. This data is intended to provide a benchmark for the expected potency of similar thiazole derivatives.

Table 1: Antiproliferative Activity (IC50) of Analog-10s

Cell LineCancer TypeIC50 (µM)
SGC-7901Gastric Carcinoma0.36
A549Non-small Cell Lung Cancer0.52
HT-29Colorectal Adenocarcinoma0.86

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the test compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., SGC-7901, A549, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (or analog)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compound in the complete medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay determines if the compound inhibits the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • This compound (or analog)

  • Paclitaxel (positive control for polymerization)

  • Nocodazole or Combretastatin A-4 (positive control for depolymerization)

  • Microplate reader with a 340 nm filter and temperature control

Procedure:

  • Reconstitute purified tubulin in the provided buffer.

  • Prepare the test compound and controls at desired concentrations.

  • In a 96-well plate, add the tubulin solution.

  • Add the test compound or controls to the respective wells.

  • Initiate polymerization by adding the polymerization buffer (containing GTP) and incubating at 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Analyze the data by plotting absorbance versus time. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle progression.

Materials:

  • Human cancer cell line (e.g., SGC-7901)

  • Complete cell culture medium

  • This compound (or analog)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at different concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation start Start: Cancer Cell Lines viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism tubulin Tubulin Polymerization Assay mechanism->tubulin cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis end End: Data Analysis tubulin->end cell_cycle->end apoptosis->end

Caption: Experimental workflow for in vitro evaluation.

signaling_pathway compound 4-Aryl-1,3-thiazol-2-amine Analog tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to microtubule Microtubule Dynamics Disruption tubulin->microtubule Inhibits Polymerization mitotic_arrest G2/M Phase Arrest microtubule->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Proposed signaling pathway for thiazole analogs.

Animal Models for Preclinical Evaluation of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Published literature on structurally similar compounds, particularly those containing a methoxyphenyl-thiazole scaffold, suggests potential therapeutic applications in oncology, inflammation, and metabolic diseases. These notes provide detailed protocols for in vivo evaluation of this compound in established animal models for these therapeutic areas.

Anticancer Activity: Human Tumor Xenograft Model

Application Note

Substituted thiazole derivatives have demonstrated potent anticancer properties, with some acting as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1][2] The human tumor xenograft model is a standard preclinical model to evaluate the in vivo efficacy of novel anticancer agents against solid tumors.[3][4][5] In this model, human cancer cells are implanted into immunodeficient mice, allowing the tumor to grow. The effect of the test compound on tumor growth can then be assessed.

Experimental Protocol: Subcutaneous Xenograft in Nude Mice
  • Cell Culture: Culture a human cancer cell line of interest (e.g., human prostate cancer cell line PC-3 or human melanoma cell line A375) in appropriate complete medium until cells are in the logarithmic growth phase (70-80% confluency).

  • Cell Preparation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Harvest the cells using trypsin-EDTA.

    • Centrifuge the cell suspension at 1500 rpm for 5 minutes, wash twice with sterile PBS, and resuspend in PBS or a suitable medium at a concentration of 3 x 10⁷ cells/mL.[6]

    • Assess cell viability using trypan blue exclusion; viability should be >90%.

  • Animal Handling and Tumor Implantation:

    • Use 4-6 week old immunodeficient mice (e.g., athymic nude mice). Allow a 3-5 day acclimatization period.[6]

    • Clean the injection site (lower flank) with an antiseptic solution.

    • Inject 100 µL of the cell suspension (3 x 10⁶ cells) subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[6]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth. Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.[6]

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at the desired concentrations.

    • Administer the compound or vehicle to the respective groups via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule (e.g., once daily for 21 days).

  • Efficacy Evaluation:

    • Measure tumor dimensions with digital calipers twice weekly.

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.[6]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

Table 1: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control--
Compound (Low Dose)
Compound (Mid Dose)
Compound (High Dose)
Positive Control

Visualization

anticancer_workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cell_culture Human Cancer Cell Culture cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation of Cancer Cells cell_harvest->implantation animal_prep Acclimatization of Nude Mice animal_prep->implantation tumor_growth Tumor Growth to 50-100 mm³ implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with Compound/Vehicle randomization->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement endpoint Endpoint: Tumor Excision & Analysis measurement->endpoint

Anticancer experimental workflow.

tubulin_pathway tubulin α/β-Tubulin Dimers microtubule Microtubules tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle compound 4-(3-Methoxyphenyl)- 1,3-thiazol-2-amine compound->tubulin Inhibits Polymerization g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Tubulin polymerization inhibition pathway.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

Application Note

Thiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[7] The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory activity of new compounds.[8][9] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume or thickness.

Experimental Protocol: Rat Paw Edema Model
  • Animal Handling:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least 3 days before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Divide the rats into groups: vehicle control, positive control (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of this compound.

    • Administer the test compound or controls orally or intraperitoneally 1 hour before carrageenan injection.[8]

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.[10][11]

    • The left hind paw can be injected with saline to serve as a control.

  • Measurement of Paw Edema:

    • Measure the paw volume of both hind paws at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[12]

    • Alternatively, paw thickness can be measured using digital calipers.[11]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Data Presentation

Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM at 3hPercent Inhibition of Edema (%) at 3h
Vehicle Control--
Compound (Low Dose)
Compound (Mid Dose)
Compound (High Dose)
Positive Control (Indomethacin)10

Visualization

anti_inflammatory_workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation animal_acclimatization Acclimatization & Fasting of Rats group_allocation Group Allocation animal_acclimatization->group_allocation compound_admin Compound/Vehicle Administration group_allocation->compound_admin carrageenan_injection Sub-plantar Carrageenan Injection compound_admin->carrageenan_injection paw_measurement Paw Volume Measurement (0-5h) carrageenan_injection->paw_measurement data_analysis Calculation of Edema Inhibition paw_measurement->data_analysis

Anti-inflammatory experimental workflow.

cox_pathway cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Phospholipase A2 prostaglandins Prostaglandins (PGE2) arachidonic_acid->prostaglandins COX-2 cox2 COX-2 Enzyme inflammation Inflammation (Pain, Edema) prostaglandins->inflammation compound 4-(3-Methoxyphenyl)- 1,3-thiazol-2-amine compound->cox2 Inhibition

COX-2 inhibition in inflammation pathway.

Metabolic Disease Activity: Models of Type 2 Diabetes and Obesity

Application Note

Certain aminothiazole derivatives have been identified as selective β3-adrenergic receptor agonists, which have therapeutic potential for treating obesity and type 2 diabetes by promoting lipolysis, thermogenesis, and improving insulin sensitivity.[8][13] Animal models such as the streptozotocin (STZ)-induced diabetic model and the diet-induced obesity (DIO) model are valuable tools to investigate the antidiabetic and anti-obesity effects of new compounds.[14][15]

Experimental Protocol: Diet-Induced Obesity (DIO) and Hyperglycemia Model
  • Induction of Obesity and Hyperglycemia:

    • Use male C57BL/6J mice, which are prone to developing DIO.[1]

    • At 6 weeks of age, feed the mice a high-fat diet (e.g., 60% kcal from fat) for 16-20 weeks to induce obesity, insulin resistance, and hyperglycemia.[16] A control group is fed a standard chow diet.

  • Animal Grouping and Treatment:

    • After the induction period, randomize the DIO mice into treatment and control groups based on body weight and blood glucose levels.

    • Administer this compound or vehicle daily for a specified period (e.g., 4-8 weeks).

  • Efficacy Assessment:

    • Body Weight and Food Intake: Monitor and record body weight and food intake weekly.[17]

    • Blood Glucose: Measure fasting or random blood glucose levels weekly from tail vein blood using a glucometer.[17]

    • Glucose Tolerance Test (GTT): At the end of the treatment period, perform an oral or intraperitoneal GTT. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-administration.

    • Insulin Tolerance Test (ITT): To assess insulin sensitivity, perform an ITT by injecting insulin (e.g., 0.75 U/kg, i.p.) after a short fast and measuring blood glucose at intervals.

  • Terminal Procedures:

    • At the end of the study, collect blood for analysis of insulin, triglycerides, and cholesterol levels.

    • Collect tissues such as liver and adipose tissue for weight and histological analysis.

Data Presentation

Table 3: Metabolic Effects of this compound in a DIO Mouse Model

Treatment GroupDose (mg/kg)Change in Body Weight (g)Fasting Blood Glucose (mg/dL)Glucose AUC in GTT (mg/dL*min)
Chow Control-
HFD Vehicle Control-
HFD + Compound (Low Dose)
HFD + Compound (Mid Dose)
HFD + Compound (High Dose)

Visualization

metabolic_workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase mice_selection C57BL/6J Mice hfd_feeding High-Fat Diet Feeding (16-20 weeks) mice_selection->hfd_feeding randomization Randomization of DIO Mice hfd_feeding->randomization treatment Daily Compound/Vehicle Administration randomization->treatment monitoring Monitor Body Weight & Blood Glucose treatment->monitoring gtt_itt Perform GTT & ITT monitoring->gtt_itt terminal_analysis Terminal Blood & Tissue Analysis gtt_itt->terminal_analysis

Metabolic disease experimental workflow.

beta3_pathway compound 4-(3-Methoxyphenyl)- 1,3-thiazol-2-amine beta3_receptor β3-Adrenergic Receptor (in Adipocytes) compound->beta3_receptor Agonist gs_protein Gs Protein beta3_receptor->gs_protein Activates adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Phosphorylates & Activates lipolysis Lipolysis (Triglycerides -> FFAs) hsl->lipolysis thermogenesis Thermogenesis lipolysis->thermogenesis Provides fuel for

β3-adrenergic receptor signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Synthesis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Hantzsch synthesis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives.[1][2] It typically involves the condensation of an α-haloketone with a thioamide.[1][3] The reaction was first reported by Arthur Hantzsch in 1887.[1]

Q2: What is the general mechanism for the Hantzsch synthesis of this compound?

The reaction begins with a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of 2-bromo-1-(3-methoxyphenyl)ethanone, which is an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thiourea attacks the carbonyl carbon. The final step is a dehydration to form the aromatic thiazole ring.[3]

Q3: What are the key starting materials for the synthesis of this compound?

The primary starting materials are 2-bromo-1-(3-methoxyphenyl)ethanone (an α-haloketone) and thiourea (a thioamide).

Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for being a reliable and often high-yielding reaction, which contributes to its widespread use.[3][4][5][6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Poor quality of starting materials: α-haloketones can degrade over time.Ensure the 2-bromo-1-(3-methoxyphenyl)ethanone is fresh or has been stored properly. Check the purity of the thiourea.[7]
Suboptimal reaction temperature: The reaction may be too slow at room temperature or side reactions may occur at excessively high temperatures.Gradually increase the temperature if the reaction is sluggish, monitoring progress by TLC. If side products are observed, try lowering the temperature.[7] Many procedures call for heating.[3][7]
Inappropriate solvent: The solvent choice can significantly affect reaction rate and yield.Ethanol is a commonly used solvent.[8] Other options like methanol or butanol can be explored.[3][5] The optimal solvent may need to be determined empirically.
Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.A slight excess of thiourea (e.g., 1.2-1.5 equivalents) is often used.[3]
Formation of Side Products Unstable reactants: Thioamides can be unstable under acidic conditions.Consider running the reaction under neutral or slightly basic conditions to minimize decomposition of thiourea.[7]
Competing reactions: In some variations of the Hantzsch synthesis, side reactions can occur.Optimizing the order of reagent addition can sometimes mitigate this issue.[7]
Difficulty in Product Isolation Product is soluble in the workup solvent: The desired product may not precipitate as expected.If the product does not precipitate upon neutralization, extraction with an organic solvent like dichloromethane or ethyl acetate may be necessary.[8]
Improper pH during workup: Incorrect pH can lead to hydrolysis of the product.Carefully control the pH during neutralization with a mild base such as sodium bicarbonate or sodium carbonate solution.[3][7][9]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on standard Hantzsch synthesis methods.

Materials:

  • 2-bromo-1-(3-methoxyphenyl)ethanone

  • Thiourea

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 eq) in ethanol.

  • Add a solution of thiourea (1.2 eq) in ethanol to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 45 minutes to a few hours.[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize it to a pH of 8-9.[8]

  • If a precipitate forms, collect the solid by vacuum filtration and wash with water.

  • If no precipitate forms, extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).[8]

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[8]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Hantzsch Synthesis

The following table is an example based on a study optimizing the synthesis of a Hantzsch thiazole derivative, demonstrating the effect of solvent and temperature.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2512No Reaction
2Water100570
3Ethanol2512No Reaction
4Ethanol78682
5Methanol2512No Reaction
6Methanol65775
71-Butanol118485
82-Propanol82678

Data adapted from a representative Hantzsch synthesis optimization study.[4][5]

Visualizations

Reaction Mechanism

Hantzsch_Mechanism R1 2-bromo-1-(3-methoxyphenyl)ethanone S1 Nucleophilic Attack (SN2) R1->S1 R2 Thiourea R2->S1 I1 S-alkylation Intermediate S2 Intramolecular Cyclization I1->S2 I2 Cyclization Intermediate (Thiazoline) S3 Dehydration I2->S3 P This compound S1->I1 S2->I2 S3->P

Caption: Hantzsch thiazole synthesis mechanism.

Experimental Workflow

Experimental_Workflow A 1. Combine Reactants (α-haloketone and thiourea in ethanol) B 2. Heat to Reflux (Monitor by TLC) A->B C 3. Cool Reaction Mixture B->C D 4. Neutralize (Add NaHCO3 solution) C->D E Precipitate Forms? D->E F 5a. Filter Solid Product E->F Yes G 5b. Extract with Organic Solvent E->G No H 6. Purify Product (Recrystallization) F->H G->H I 7. Characterize (NMR, IR, MS, M.P.) H->I

Caption: Experimental workflow for Hantzsch synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield Q1 Starting Materials Consumed? Start->Q1 A1 Increase Temperature or Reaction Time Q1->A1 No Q2 Side Products Observed? Q1->Q2 Yes A1->Start A2 Check Reactant Purity & Storage Q2->A2 No (Suspect Purity) A3 Optimize Solvent & Temperature Q2->A3 Yes A2->Start A3->Start A4 Adjust Reaction pH A3->A4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(3-methoxyphenyl)ethan-1-one, with thiourea.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are 2-bromo-1-(3-methoxyphenyl)ethan-1-one and thiourea. A common solvent for this reaction is ethanol. For the work-up, a base such as sodium bicarbonate (NaHCO₃) is typically used to neutralize the reaction mixture and facilitate the precipitation of the product.

Q3: What is the general reaction mechanism?

A3: The Hantzsch thiazole synthesis proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 2-bromo-1-(3-methoxyphenyl)ethan-1-one. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon of the ketone. The final step involves dehydration to form the aromatic thiazole ring.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am experiencing a very low yield or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in the Hantzsch synthesis of this compound can arise from several factors. Below is a systematic guide to address this issue.

  • Purity of Starting Materials:

    • 2-bromo-1-(3-methoxyphenyl)ethan-1-one: This reagent can be unstable and may decompose upon storage. Ensure it is pure and, if necessary, use freshly prepared or purified material. Impurities in the α-haloketone can lead to unwanted side reactions.

    • Thiourea: Use a high-purity grade of thiourea.

    • Solvent: Ensure the solvent (e.g., ethanol) is of an appropriate grade and dry, as water content can sometimes affect the reaction.

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating (reflux). Ensure the reaction mixture reaches and maintains the appropriate temperature. Insufficient heating can lead to incomplete reaction.

    • Reaction Time: While many Hantzsch syntheses are relatively fast, ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Stoichiometry: A slight excess of thiourea is sometimes used to ensure the complete consumption of the α-haloketone.

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on the TLC plate. What are the likely side reactions and byproducts?

A: Several side reactions can lead to the formation of impurities. Understanding these can aid in their prevention and removal.

  • Formation of 2-Imino-2,3-dihydrothiazole Tautomer:

    • Under acidic conditions, the reaction can yield the isomeric 2-imino-2,3-dihydrothiazole.[1] To minimize this, ensure the reaction is not conducted under strongly acidic conditions. The work-up procedure involving basification with NaHCO₃ helps in isolating the desired 2-amino tautomer.[2]

  • Self-Condensation of 2-bromo-1-(3-methoxyphenyl)ethan-1-one:

    • α-Haloketones can undergo self-condensation, especially in the presence of a base. This can lead to the formation of complex byproducts. It is crucial to control the reaction conditions and the order of addition of reagents.

  • Formation of Other Heterocyclic Systems:

    • Depending on the reaction conditions, there is a possibility of forming other heterocyclic structures, although this is less common in the standard Hantzsch synthesis.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final product. What are the recommended purification methods?

A: Purifying this compound from reaction byproducts and unreacted starting materials can be achieved through the following methods:

  • Recrystallization:

    • Ethanol is a commonly used solvent for the recrystallization of 2-aminothiazole derivatives.

    • A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. The choice of solvent will depend on the nature of the impurities.

  • Column Chromatography:

    • Flash column chromatography using silica gel is a highly effective method for purification.

    • A common eluent system is a gradient of ethyl acetate in hexane. For closely eluting impurities, adjusting the solvent polarity or using a different solvent system (e.g., dichloromethane/methanol) may be necessary.[2]

Data Presentation

ParameterRecommended ConditionPotential Impact of Deviation
Solvent EthanolOther protic solvents may be used, but reaction rates and yields can vary.
Temperature Reflux (approx. 78 °C for ethanol)Lower temperatures may lead to incomplete reaction and lower yields.
Reaction Time 45 minutes to several hours (monitor by TLC)Insufficient time results in unreacted starting materials; prolonged heating can lead to byproduct formation.
Work-up Basification with saturated aq. NaHCO₃ to pH 8-9Crucial for neutralizing the reaction mixture and precipitating the free amine form of the product.[2]

Experimental Protocols

Synthesis of this compound [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(3-methoxyphenyl)ethan-1-one in ethanol.

  • Addition of Thiourea: To this solution, add a solution of thiourea (1.2 equivalents) in ethanol.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 45 minutes, or until TLC indicates the consumption of the starting material.

  • Work-up: After cooling the reaction mixture to room temperature, add saturated aqueous sodium bicarbonate (NaHCO₃) solution to adjust the pH to 8-9. This will cause the product to precipitate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Hantzsch_Synthesis_Pathway start_materials 2-bromo-1-(3-methoxyphenyl)ethan-1-one + Thiourea intermediate Thiouronium Salt Intermediate start_materials->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: Main reaction pathway for the Hantzsch synthesis of this compound.

Troubleshooting_Workflow start Synthesis of this compound issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impurities Impurities Present issue->impurities Yes purification_issue Purification Difficulty issue->purification_issue Yes check_reagents Check Reagent Purity low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time) low_yield->optimize_conditions identify_byproducts Identify Byproducts (e.g., imino tautomer) impurities->identify_byproducts recrystallize Recrystallization (Ethanol, Hexane/EtOAc) purification_issue->recrystallize chromatography Column Chromatography (Silica, Hexane/EtOAc) purification_issue->chromatography adjust_workup Adjust Work-up (pH control) identify_byproducts->adjust_workup

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The two primary methods for the purification of this compound and related analogs are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.

Q2: Which solvents are recommended for the recrystallization of this compound?

Ethanol is a commonly used solvent for the recrystallization of similar 2-amino-4-aryl-thiazoles.[1] For related amine compounds, mixtures of ethanol and water have also proven effective.[2] If the compound has limited solubility in common organic solvents, using organic acids such as acetic acid mixed with other solvents can be a viable option for recrystallization.[3]

Q3: What are typical eluent systems for column chromatography of this compound?

For compounds with similar structures, flash column chromatography is frequently employed.[4][5] Common eluent systems involve a gradient of ethyl acetate in hexane.[4][5] For more polar impurities, it may be necessary to switch to a more polar solvent system, such as methanol in dichloromethane or ethyl acetate.[4][6]

Q4: What are some common impurities I might encounter after synthesis?

Common impurities can include unreacted starting materials, such as 3-methoxyacetophenone and thiourea, as well as byproducts like sulfones that may form during the reaction.[1]

Q5: How can I remove unreacted starting materials before final purification?

A preliminary workup can significantly reduce impurities. This often involves:

  • Trituration with a solvent like diethyl ether to remove unreacted acetophenone.[1]

  • Washing the crude product with an aqueous solution of sodium thiosulphate to remove excess iodine (if used in the synthesis).[1]

  • Washing with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by extraction with a solvent like dichloromethane.[5]

Troubleshooting Guides

Low Yield or Purity After Recrystallization
Issue Possible Cause Troubleshooting Step
Low Recovery The compound is too soluble in the chosen solvent.Try a mixed solvent system or cool the solution to a lower temperature to induce precipitation.
Too much solvent was used.Concentrate the solution by evaporating some of the solvent and then cool to recrystallize.
Oily Product The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent for recrystallization.
Insoluble impurities are present.Perform a hot filtration step to remove insoluble materials before allowing the solution to cool.
No Crystals Form The solution is not supersaturated.Try adding a seed crystal or gently scratching the inside of the flask with a glass rod to induce crystallization.
Issues with Column Chromatography
Issue Possible Cause Troubleshooting Step
Poor Separation The chosen eluent system is too polar or not polar enough.Use Thin Layer Chromatography (TLC) to test various solvent systems and gradients to find the optimal separation conditions before running the column.[7]
The column was not packed properly, leading to channeling.Ensure the adsorbent is packed uniformly without any air bubbles.[8]
Compound Stuck on Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent system. For amine compounds, adding a small amount of a basic modifier like triethylamine to the eluent can sometimes help.
Multiple Compounds in Fractions The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.[8]

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

General Column Chromatography Protocol
  • Column Preparation: Select an appropriately sized column and plug the bottom with glass wool or cotton.[8] Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, allowing the solvent to drain while tapping the column to ensure even packing.[8] Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully apply it to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it as needed.[7]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Quantitative Data Summary

The following table summarizes typical conditions and results for the purification of related 2-amino-4-aryl-thiazoles found in the literature. These can serve as a starting point for optimizing the purification of this compound.

Purification MethodCompoundConditionsYieldPurity/Melting PointReference
Recrystallization2-amino-4-(4-methoxyphenyl)-1,3-thiazoleEthanol-204-207 °C[1][9]
RecrystallizationN-(4-methoxyphenyl)picolinamide30% ethanol–water solution70%362–363 K[2]
Flash Column Chromatography4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivativesHexane/ethyl acetate gradient, shifting to 10% methanol in dichloromethane30-92%84-217 °C[4][5]

Visualizations

Below are diagrams illustrating the general workflow for purification and a troubleshooting decision-making process.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Product (Post-synthesis) Workup Aqueous Workup (e.g., NaHCO3 wash) Crude_Product->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional (for higher purity) Purity_Check Purity Analysis (TLC, NMR, etc.) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Purification start Is the product pure after initial workup? recrystallize Attempt Recrystallization start->recrystallize No pure_product Pure Product start->pure_product Yes check_purity1 Check Purity (TLC/NMR) recrystallize->check_purity1 column Perform Column Chromatography check_purity2 Check Purity (TLC/NMR) column->check_purity2 check_purity1->pure_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization: - Change solvent - Check for oiling out - Use seed crystal check_purity1->troubleshoot_recrystallization No check_purity2->pure_product Yes troubleshoot_column Troubleshoot Column: - Optimize eluent with TLC - Check column packing - Adjust sample load check_purity2->troubleshoot_column No troubleshoot_recrystallization->recrystallize Retry troubleshoot_recrystallization->column Try Alternative troubleshoot_column->column Retry

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question: Why is my reaction yield of this compound consistently low?

Answer: Low yields in the Hantzsch thiazole synthesis, the common method for this compound, can stem from several factors. The reaction involves the condensation of an α-haloketone with a thiourea derivative.[1][2][3] Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Overheating can lead to side product formation, while insufficient heating may result in an incomplete reaction. The choice of solvent can significantly impact reactant solubility and reaction rate.

  • Reagent Quality: The purity of your starting materials, 2-bromo-1-(3-methoxyphenyl)ethanone and thiourea, is crucial. Impurities can interfere with the reaction.

  • Inefficient Halogenation: If you are preparing the α-haloketone in situ, the halogenation step might be inefficient.[1]

  • Work-up and Purification Issues: Product loss can occur during the work-up and purification steps. Improper pH adjustment during neutralization or suboptimal recrystallization solvent can lead to reduced yields.[4]

To address these, consider the following:

  • Optimization of Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal parameters for your specific setup. A common approach is to reflux in ethanol.[4]

  • Reagent Purity Check: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).

  • pH Control: During the work-up, carefully adjust the pH of the reaction mixture to be basic (pH 8-9) using a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to ensure complete precipitation of the amine product.[4]

  • Purification Strategy: Recrystallization is a common purification method. Experiment with different solvent systems to find one that provides high recovery of the pure product.

Question: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer: A common side reaction in the Hantzsch synthesis is the formation of isomeric products, specifically 3-substituted 2-imino-2,3-dihydrothiazoles, especially when using N-monosubstituted thioureas under acidic conditions.[5] While the target compound is a 2-aminothiazole, acidic conditions can promote the formation of the imino tautomer.

To minimize side product formation:

  • Control of Acidity: Running the reaction in a neutral or slightly basic medium can favor the formation of the desired 2-aminothiazole.[5]

  • Reaction Temperature: High temperatures can promote the formation of degradation products. It is advisable to maintain the temperature at the minimum required for the reaction to proceed at a reasonable rate.

Question: My purified product has a persistent color. How can I decolorize it?

Answer: Colored impurities often arise from side reactions or degradation of starting materials or the product.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.

  • Chromatography: If recrystallization is insufficient, column chromatography using a suitable stationary phase (like silica gel) and eluent system can effectively separate the colored impurities from your desired product.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most widely used method is the Hantzsch thiazole synthesis.[3][6] This involves the reaction of an α-haloketone, specifically 2-bromo-1-(3-methoxyphenyl)ethanone, with thiourea.[2] The reaction is typically carried out in a protic solvent like ethanol under reflux.[4]

What are the key reaction parameters to control for a successful synthesis?

The key parameters to control are:

  • Temperature: Usually reflux temperature of the chosen solvent.

  • Reaction Time: Typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Solvent: Ethanol is a commonly used solvent.[4]

  • Stoichiometry of Reactants: Using an equimolar or slight excess of thiourea is common.

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

What is the role of the base in the work-up procedure?

After the reaction is complete, the reaction mixture is often acidic due to the formation of hydrohalic acid as a byproduct. Adding a base, such as sodium bicarbonate, neutralizes the acid and deprotonates the aminothiazole, making it less soluble in the aqueous layer and facilitating its precipitation or extraction.[4]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.

Materials:

  • 2-bromo-1-(3-methoxyphenyl)ethanone

  • Thiourea

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-bromo-1-(3-methoxyphenyl)ethanone (1 equivalent) in ethanol, add a solution of thiourea (1 to 1.2 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is between 8 and 9.[4]

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture).

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous 2-Aminothiazole Syntheses

Catalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanol78 (reflux)0.75Not specified[4]
TCCA, Ca/4-MePy-IL@ZY-Fe₃O₄Ethanol800.42High (not specified)[1]
10M-HCl-EtOH (1:2)Ethanol800.3373 (for 2-imino isomer)[5]
IodineAcetophenone708Not specified[7]

Note: Yields are for analogous compounds and may vary for the target molecule.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start reactants 1. Mix Reactants (α-haloketone & thiourea) in Ethanol start->reactants reflux 2. Reflux Reaction reactants->reflux monitor 3. Monitor by TLC reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No workup 4. Work-up (Neutralization & Extraction) complete->workup Yes purify 5. Purification (Recrystallization) workup->purify product Final Product purify->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield problem problem cause cause solution solution low_yield Low Yield cond Sub-optimal Reaction Conditions low_yield->cond reagent Poor Reagent Quality low_yield->reagent workup Inefficient Work-up/Purification low_yield->workup opt_cond Optimize Temp, Time, & Solvent cond->opt_cond check_reagent Verify Reagent Purity (NMR, MP) reagent->check_reagent opt_workup Optimize pH & Recrystallization Solvent workup->opt_workup

Caption: Troubleshooting guide for low reaction yield.

References

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine. The information is designed to address common solubility issues and provide practical solutions for experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, like many other 2-aminothiazole derivatives, is expected to have low aqueous solubility. It is a crystalline solid that is generally more soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol than in aqueous buffers. The solubility in aqueous solutions can be pH-dependent due to the presence of the basic amino group.[1]

Q2: Why is addressing the solubility of this compound crucial for our experiments?

A2: For accurate and reproducible results in biological assays, the compound must be fully dissolved in the assay medium. Poor solubility can lead to several complications, including:

  • Compound Precipitation: The compound may fall out of solution, leading to an unknown and lower effective concentration.

  • Inaccurate Potency Measurement: Underestimation of biological activity (e.g., falsely high IC50 values) because the actual concentration of the dissolved compound is lower than the intended concentration.

  • Erratic and Irreproducible Results: Precipitation can cause significant variability between experimental replicates.

  • False Negatives: A potentially active compound may appear inactive if it does not reach its biological target in a sufficient concentration due to poor solubility.

Q3: What are the primary strategies for enhancing the solubility of this compound?

A3: The main approaches to improve the solubility of this compound involve physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which can improve the dissolution rate.

    • Solid Dispersions: Dispersing the compound in an inert carrier matrix can enhance solubility.

    • Co-crystals: Forming crystalline structures with a co-former can alter the physicochemical properties, including solubility.

  • Chemical Modifications:

    • pH Adjustment: Lowering the pH of the aqueous buffer can protonate the amino group, forming a more soluble salt.

    • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent like DMSO or ethanol can significantly increase solubility.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of the compound in aqueous solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates when diluting DMSO stock solution into aqueous buffer. The compound's solubility limit in the final buffer composition has been exceeded. The percentage of DMSO may be too low to maintain solubility.1. Increase Co-solvent Concentration: If your experimental system allows, slightly increase the final percentage of DMSO in your assay buffer. However, be mindful of potential solvent toxicity to cells. 2. Lower the Compound Concentration: Work with a lower final concentration of the compound if your experimental design permits. 3. pH Adjustment: For amine-containing compounds like this, lowering the pH of the aqueous buffer (e.g., from 7.4 to 6.5) can increase solubility. Ensure the pH change is compatible with your assay.
High variability in IC50 values between experiments. Inconsistent dissolution of the compound leading to variations in the actual concentration in the assay.1. Standardize Stock Solution Preparation: Ensure your stock solution in 100% DMSO is fully dissolved before making serial dilutions. Gentle warming or sonication may aid dissolution. 2. Verify Solubility in Assay Buffer: Perform a kinetic solubility test to determine the maximum soluble concentration of your compound in the final assay buffer containing the working percentage of DMSO. 3. Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment to avoid issues with compound stability or precipitation over time in aqueous solutions.
No biological activity observed, but the compound is expected to be active. The compound may not be sufficiently soluble in the assay buffer to reach its effective concentration at the target site.1. Confirm Compound Dissolution: Visually inspect your highest concentration wells for any signs of precipitation. You can also measure turbidity to assess solubility. 2. Employ Solubility Enhancement Techniques: Refer to the solutions mentioned in the FAQs, such as using co-solvents, adjusting pH, or using solubilizing excipients like cyclodextrins, if compatible with your assay.
Difficulty in preparing a high-concentration stock solution in DMSO. The compound may have limited solubility even in 100% DMSO at room temperature.1. Gentle Warming: Warm the solution gently (e.g., to 37°C) while stirring to aid dissolution. Allow the solution to cool to room temperature before use. 2. Sonication: Use a sonicator bath to break up any aggregates and facilitate dissolution. 3. Use a Different Solvent: If DMSO is not providing sufficient solubility, consider other organic solvents like N,N-dimethylformamide (DMF), though solvent compatibility with the assay is critical.

Data Presentation

Solvent Approximate Solubility (mg/mL) Approximate Solubility (mM) *Notes
Ethanol1268.1-
DMSO1056.7-
DMF1056.7-
1:10 Ethanol:PBS (pH 7.2)0.10.57Sparingly soluble in aqueous buffers.

*Molar concentration calculated based on the molecular weight of 2-amino-4-phenyl thiazole (176.24 g/mol ). The molecular weight of this compound is 206.26 g/mol .

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for in vitro biological assays.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound into a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes with intermittent vortexing.

  • Alternatively, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol provides a method to estimate the kinetic solubility of the compound in your specific aqueous assay buffer when diluted from a DMSO stock.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • In a 96-well plate, add 198 µL of the aqueous assay buffer to the wells in the first column and 100 µL to the wells in the subsequent columns.

  • Add 2 µL of the 10 mM DMSO stock solution to the wells in the first column. This will give a final compound concentration of 100 µM in 1% DMSO.

  • Mix the contents of the first column thoroughly by pipetting up and down.

  • Perform a 1:1 serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate.

  • Include control wells containing the assay buffer with 1% DMSO but no compound.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the control wells.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

start Start: Compound Precipitation or Inconsistent Results check_stock Is the stock solution in 100% DMSO clear? start->check_stock reprepare_stock Re-prepare stock solution. Use gentle warming or sonication. check_stock->reprepare_stock No check_final_conc Is the final compound concentration too high for the aqueous buffer? check_stock->check_final_conc Yes reprepare_stock->check_stock lower_conc Lower the final assay concentration. check_final_conc->lower_conc Yes increase_cosolvent Can the co-solvent (DMSO) percentage be increased? check_final_conc->increase_cosolvent No end Problem Solved lower_conc->end adjust_cosolvent Increase DMSO percentage. (Caution: check for cell toxicity) increase_cosolvent->adjust_cosolvent Yes check_ph Is pH adjustment an option for your assay? increase_cosolvent->check_ph No adjust_cosolvent->end adjust_ph Lower the pH of the aqueous buffer (e.g., to 6.5). check_ph->adjust_ph Yes end_unsolved Consider alternative solubilization methods (e.g., cyclodextrins). check_ph->end_unsolved No adjust_ph->end cluster_tubulin Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Inhibition Inhibition of Polymerization Tubulin Dimers->Inhibition Microtubule->Tubulin Dimers Depolymerization Compound 4-(3-Methoxyphenyl)- 1,3-thiazol-2-amine Compound->Tubulin Dimers Binds to colchicine site Microtubule_Destabilization Microtubule Destabilization Inhibition->Microtubule_Destabilization G2M_Arrest G2/M Phase Arrest Microtubule_Destabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Technical Support Center: Crystallization of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the crystallization of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine. The guidance is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its crystallization important? this compound is a heterocyclic organic compound. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] Crystallization is a critical purification technique used to obtain the compound in a highly pure, crystalline solid form, which is essential for accurate analytical characterization and subsequent use in drug development.[3]

Q2: What are the key physical properties of this compound? While specific data for the 3-methoxyphenyl isomer is not readily available, the closely related isomer, 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, provides a useful reference. Its properties are summarized below. Researchers should anticipate similar characteristics for the 3-methoxy isomer.

Table 1: Physical Properties of 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (Analogue)

Property Value
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.27 g/mol
Appearance Solid (expected)
Melting Point 204-207 °C

Source: NIST Chemistry WebBook

Q3: What general safety precautions should be taken? Amino compounds can be sensitive and may oxidize when exposed to light or acids, especially during prolonged storage.[4] It is recommended to handle the compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and store the material under inert gas if possible, protected from light.

Troubleshooting Crystallization Issues

This guide addresses the most common problems encountered during the crystallization of this compound and related heterocyclic amines.

Q4: My compound is not crystallizing, even after the solution has cooled. What should I do?

Answer: Failure to crystallize is often due to either excessive solvent or the solution being stuck in a supersaturated state.[5]

  • Problem: Too much solvent was used.

    • Solution: The most common cause of crystallization failure is using too much solvent, which keeps the compound fully dissolved even at low temperatures.[5] Gently heat the solution to boil off a portion of the solvent to increase the concentration. Allow the solution to cool again. You can test if the concentration is appropriate by dipping a glass rod into the hot solution; a solid residue should form on the rod as the solvent evaporates.[5]

  • Problem: The solution is supersaturated.

    • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth to begin.[3]

    • Solution 2: Add a Seed Crystal. If you have a small, pure crystal of the compound from a previous batch, add it to the supersaturated solution.[3] This provides a template for new crystals to grow upon.

    • Solution 3: Ultra-Cooling. Place the flask in an ice-salt bath to achieve lower temperatures, which may force crystallization. Combine this with occasional scratching for better results.

Q5: The compound has separated as an oil instead of solid crystals ("oiling out"). How can I resolve this?

Answer: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is separating.[5] This is a common issue with organic amines.[6] Impurities can also contribute to this problem by depressing the melting point.

  • Step 1: Re-dissolve the Oil. Gently heat the mixture until the oil completely redissolves into the solvent.

  • Step 2: Adjust Solvent Content. Add a small amount (1-5% of total volume) of additional hot solvent to the solution. This slightly lowers the saturation point, ensuring that crystallization begins at a lower temperature.[6]

  • Step 3: Ensure Slow Cooling. Rapid cooling is a primary cause of oiling out.[6] Insulate the flask with paper towels or cotton to allow it to cool to room temperature as slowly as possible before any further cooling in an ice bath.[3]

  • Step 4: Consider a Different Solvent System. If the problem persists, the chosen solvent may be unsuitable. Re-attempt the crystallization with a different solvent or a solvent mixture.

Q6: The crystallization happened too quickly, and the resulting solid looks impure. What went wrong?

Answer: Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of purification.[5] An ideal crystallization should see initial crystal formation within 5-10 minutes, with continued growth over 20-30 minutes.[5]

  • Solution: The solution was likely too supersaturated. Re-dissolve the solid by heating, and add a small excess of hot solvent (e.g., 1-2 mL for every 100 mg of solid) beyond the minimum amount needed for dissolution.[5] This will keep the compound soluble for longer during the cooling phase, promoting slower, more selective crystal growth.[5]

Q7: The final yield of crystals is very low. How can I improve it?

Answer: A low yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor (the solvent left after filtration).[5]

  • Cause 1: Too Much Solvent. As with a complete failure to crystallize, using too much solvent is the most common reason for poor yields.[5] If you have not discarded the mother liquor, you can recover more product by evaporating some of the solvent and cooling the concentrated solution again.

  • Cause 2: Premature Filtration. Filtering the crystals while the solution is still warm will result in a significant loss of product. Ensure the solution has cooled completely (first to room temperature, then in an ice bath for at least 20 minutes) to maximize precipitation.

  • Cause 3: Inappropriate Solvent Choice. The ideal solvent dissolves the compound well when hot but poorly when cold. If the compound has high solubility in the solvent even at low temperatures, the yield will be inherently low. A different solvent system may be required.

Q8: The compound is poorly soluble in common organic solvents. What are the alternative approaches?

Answer: For basic compounds like amines and thiazoles that are difficult to dissolve, modifying the compound's chemical nature can drastically alter its solubility profile.

  • Solution 1: Use Acidic Solvents. Organic acids, such as acetic acid, can be effective solvents for basic compounds like amines and thiazoles.[4]

  • Solution 2: Form a Salt. Convert the amine into a salt (e.g., a hydrochloride salt) by treating a solution of the compound with an acid like HCl (often dissolved in ether or dioxane).[4] The resulting salt will have very different solubility properties and may crystallize readily from a solvent system in which the freebase was intractable. This salt can often be converted back to the freebase if needed after purification.

Experimental Protocols & Data

Protocol 1: General Recrystallization Workflow
  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. See Table 2 for common options.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Table 2: Common Solvents for Crystallization of Heterocyclic Compounds

Solvent / Mixture Comments
Ethanol / Water A versatile polar mixture. Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool.
Ethyl Acetate / Hexanes A good general-purpose system for moderately polar compounds.[7]
Acetonitrile or DMF Effective for many heterocyclic compounds; dissolve by warming and then cool in a freezer.[7]
Dichloromethane / Hexanes Another common mixture for compounds of intermediate polarity.[7]

Source: ResearchGate Discussions[7]

Visualizations

Diagrams of Key Processes

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Crude Product B Add minimal hot solvent to dissolve A->B C Insoluble impurities present? B->C D Hot Gravity Filtration C->D Yes E Cool slowly to room temperature C->E No D->E F Cool further in ice bath E->F G Collect crystals via vacuum filtration F->G H Wash with ice-cold solvent G->H I Dry Crystals H->I J End: Pure Crystals I->J

Caption: General experimental workflow for recrystallization.

G start_node start_node problem_node problem_node solution_node solution_node end_node end_node A Solution Cooled. Crystals Formed? B No Crystals A->B No C Oily Liquid Formed A->C Oiled Out D Yes, but low yield or impure A->D Yes (Poor Quality) E Pure Crystals Obtained A->E Yes (Good Quality) S1 1. Boil off some solvent. 2. Scratch flask. 3. Add seed crystal. B->S1 S2 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool very slowly. C->S2 S3 1. Check mother liquor. 2. Re-crystallize with    slower cooling. D->S3

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Overcoming Resistance to 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance mechanisms to 2-aminothiazole-based anticancer agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 2-aminothiazole-based anticancer agents?

A1: 2-aminothiazole derivatives primarily function as inhibitors of protein kinases.[1] The 2-aminothiazole scaffold is a versatile structure that can be modified to target the ATP-binding site of various kinases, including tyrosine kinases and serine/threonine kinases.[1] By inhibiting these kinases, they disrupt signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1] A prominent example is Dasatinib, which is a potent inhibitor of multiple kinases, including BCR-ABL and Src family kinases.[1][2][3]

Q2: What are the common mechanisms of acquired resistance to 2-aminothiazole-based kinase inhibitors?

A2: Acquired resistance to kinase inhibitors with a 2-aminothiazole core is a significant clinical challenge. The primary mechanisms include:

  • Secondary Mutations in the Target Kinase: Mutations within the kinase domain can prevent the inhibitor from binding effectively.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited pathway, thus maintaining their growth and survival.[1]

  • Overexpression of the Target Kinase: Increased levels of the target protein can overwhelm the inhibitor at standard therapeutic concentrations.[1]

  • Drug Efflux: Increased expression of drug efflux pumps, such as ABC transporters, can reduce the intracellular concentration of the therapeutic agent.[1]

  • Altered Drug Metabolism: Changes in metabolic pathways can lead to the faster inactivation of the drug.[1]

  • Aberrant Aryl Hydrocarbon Receptor (AhR) Signaling: In some cases, altered AhR signaling can contribute to resistance.[4][5]

Q3: What are potential off-target effects of 2-aminothiazole-based inhibitors and how can they impact my experiments?

A3: Due to the conserved nature of the ATP-binding site across the kinome, 2-aminothiazole-based inhibitors can exhibit off-target activity by binding to and inhibiting kinases other than the intended target. This can lead to unexpected phenotypic changes in cells and confound experimental results. It is crucial to consult kinase profiling data for your specific compound and use more selective inhibitors as controls where possible.

Q4: How can I develop a resistant cell line model to study these mechanisms?

A4: A common method for generating cancer cell lines with acquired resistance is through continuous exposure to escalating concentrations of the 2-aminothiazole-based drug. This process involves culturing the cells in the presence of the drug at an initial concentration around the IC50 value and gradually increasing the concentration as the cells adapt and become more resistant.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)
Problem Possible Cause Suggested Solution
No dose-dependent effect observed - Compound is inactive against the cell line.- Incorrect concentration range tested.- Compound has degraded or precipitated.- Verify the identity and purity of the compound.- Test a wider range of concentrations.- Prepare fresh compound dilutions for each experiment.
Atypical, non-sigmoidal dose-response curve - Off-target effects at higher concentrations.- Compound insolubility at higher concentrations.- Cell-line specific responses.- Perform kinase profiling to identify off-targets.- Check the solubility limit of your compound in the assay medium.- Test the compound in a different cell line.
Western Blot Analysis of Target Phosphorylation
Problem Possible Cause Suggested Solution
No change in phosphorylation of the target protein after treatment - The compound is not engaging the target in cells.- The antibody is not specific or sensitive enough.- Incorrect time point for analysis.- Perform a cellular thermal shift assay (CETSA) to confirm target engagement.- Validate the antibody with positive and negative controls.- Conduct a time-course experiment to determine the optimal treatment duration.
Unexpected changes in unrelated signaling pathways - Off-target effects of the 2-aminothiazole compound.- Consult kinase profiling data for your compound.- Use a more selective inhibitor as a control, if available.
Weak or no signal for the protein of interest - Low protein expression in the cell line.- Inefficient protein extraction or antibody binding.- Use a positive control cell line with known high expression.- Optimize lysis buffer and antibody incubation conditions.
High background or non-specific bands - Antibody concentration is too high.- Insufficient blocking or washing.- Titrate the primary antibody concentration.- Increase the duration and/or stringency of blocking and washing steps.

Data Presentation

In Vitro Cytotoxicity (IC50/GI50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50/GI50 Value
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[6]
A549 (Lung Cancer)Strong antiproliferative activity[6]
Compound 20 H1299 (Lung Cancer)4.89 µM[2][6]
SHG-44 (Glioma)4.03 µM[2][6]
TH-39 K562 (Leukemia)0.78 µM[6]
Compounds 23 and 24 HepG2 (Liver Cancer)0.51 mM and 0.57 mM[2][6]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[2][6]
Compound 79a MCF-7 (Breast Cancer)2.32 µg/mL (GI50)[6]
Compound 79b A549 (Lung Cancer)1.61 µg/mL (GI50)[6]
DF 203 (2-(4-amino-3-methylphenyl)benzothiazole)Sensitive Breast Cancer Cell Lines< 5 nM (GI50)[4][5]
Resistant Breast Cancer Cell Lines> 50 µM (GI50)[4][5]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole agent in a complete medium.[1] Remove the old medium from the wells and add the medium containing the different drug concentrations.[1] Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (typically 24-72 hours).[1]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Western Blotting for Kinase Inhibition
  • Cell Lysis: Treat cells with the 2-aminothiazole derivative for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizations

Signaling Pathways and Resistance Mechanisms

cluster_0 Mechanisms of Resistance cluster_1 Resistance Target Target Kinase Proliferation Cancer Cell Proliferation & Survival Target->Proliferation Signal for Proliferation Drug 2-Aminothiazole Derivative Drug->Target Inhibition Efflux Efflux Pump (e.g., ABC Transporters) Efflux->Drug Reduces intracellular concentration Metabolism Altered Drug Metabolism Metabolism->Drug Inactivates drug Bypass Bypass Signaling Pathway Bypass->Proliferation Alternative signal Mutation Target Mutation Mutation->Target Alters binding site Overexpression Target Overexpression Overexpression->Target Increases target level

Caption: Key mechanisms of resistance to 2-aminothiazole derivatives in cancer cells.

Experimental Workflow for Developing Resistant Cell Lines

Start Start with Sensitive Cell Line Culture Culture cells with 2-aminothiazole derivative (at IC50) Start->Culture Monitor Monitor cell viability and growth rate Culture->Monitor Increase Gradually increase drug concentration Monitor->Increase When cells adapt Increase->Culture Continue culture Establish Establish a stable resistant cell line Increase->Establish Once high resistance is achieved Characterize Characterize resistance mechanisms Establish->Characterize

Caption: Workflow for generating drug-resistant cancer cell lines.

Combination Therapy to Overcome Resistance

cluster_0 Combination Therapy Strategy cluster_1 Synergistic Effect DrugA 2-Aminothiazole Derivative ResistantCell Resistant Cancer Cell DrugA->ResistantCell Ineffective due to resistance mechanism Apoptosis Increased Apoptosis/ Cell Death DrugA->Apoptosis Combined Action DrugB Second Agent (e.g., Efflux Pump Inhibitor, Bypass Pathway Inhibitor) DrugB->ResistantCell Targets resistance mechanism DrugB->Apoptosis Combined Action

Caption: Logic of using combination therapy to overcome resistance.

References

Technical Support Center: Minimizing Off-Target Effects of 2-Aminothiazole-Based Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine: Publicly available information on the specific off-target effects of this compound is limited. The following technical support guide has been developed to address the critical challenge of minimizing off-target effects for the broader class of 2-aminothiazole-based small molecule inhibitors. The principles and protocols outlined here provide a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate unintended molecular interactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, where the observed phenotype may be attributed to the on-target inhibition when it is, in fact, due to an off-target effect.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings.[1][2]

Q2: How can I proactively assess the potential for off-target effects with my 2-aminothiazole inhibitor?

A2: A multi-pronged approach is recommended. In silico (computational) methods, such as screening against databases of known protein structures, can predict potential off-target interactions.[3][4] Biochemical screening, such as kinome-wide selectivity profiling, provides quantitative data on the inhibitor's potency against a large panel of kinases.[5][6][7] Cellular assays, like the Cellular Thermal Shift Assay (CETSA), can then be used to confirm target engagement and assess off-target binding in a more biologically relevant context.[1][8]

Q3: What are some common experimental pitfalls that can lead to misleading results suggesting off-target effects?

A3: Several factors can contribute to misleading results. These include issues with compound stability and solubility in cell culture media, which can lead to compound precipitation or degradation.[1][9] It is also crucial to use the lowest effective concentration of the inhibitor to minimize the likelihood of engaging lower-affinity off-targets.[9] Additionally, the choice of cell line is important, as cell-specific expression of off-target proteins can lead to variable responses.[8]

Q4: My inhibitor shows the desired effect in a biochemical assay but has no activity in cells. What could be the reason?

A4: This discrepancy can arise from several factors. The compound may have poor cell permeability, preventing it from reaching its intracellular target.[8][9] Alternatively, the inhibitor could be rapidly metabolized by the cells into an inactive form.[8] It is also possible that the high intracellular concentration of ATP outcompetes the inhibitor for binding to the target kinase, a common challenge for ATP-competitive inhibitors.[6][10]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High Cytotoxicity Observed at Effective Concentrations Off-target toxicity1. Perform a kinome-wide selectivity screen to identify potential off-target kinases that might be mediating the toxic effects.[1] 2. Test structurally distinct inhibitors that target the same protein; if cytotoxicity persists, it may be an on-target effect.[1] 3. Ensure the inhibitor is fully soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[1]
Inconsistent Results Across Different Cell Lines Cell-line specific expression of off-target proteins1. Profile the expression levels of the intended target and any known major off-targets in the cell lines being used.[8] 2. Choose cell lines with high expression of the on-target and low or no expression of problematic off-targets.[8]
Discrepancy Between Biochemical and Cellular Activity Poor cell permeability or rapid metabolism of the inhibitor1. Assess cell permeability using specific assays to determine if the compound is effectively entering the cells.[8] 2. Evaluate the metabolic stability of the inhibitor in the presence of cellular extracts or in the culture medium.[8]
Activation of Compensatory Signaling Pathways Cellular response to inhibition of the primary target1. Use techniques like Western blotting to investigate the activation of known compensatory signaling pathways.[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways for more consistent results.[1]

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of a Representative 2-Aminothiazole Derivative (Compound X)

KinaseIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 15 1
Off-Target Kinase B30020
Off-Target Kinase C1,20080
Off-Target Kinase D>10,000>667
Off-Target Kinase E>10,000>667

Table 2: Comparison of Biochemical and Cellular Potency

Assay TypeParameterValue
Biochemical AssayIC50 (nM)15
Cellular Target Engagement (CETSA)EC50 (µM)0.5
Cellular Proliferation AssayGI50 (µM)1.2

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of a small molecule inhibitor against a broad panel of protein kinases.[8]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).[6]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an inhibitor within intact cells.[8]

Methodology:

  • Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Temperature Gradient: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Precipitation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for each inhibitor concentration to determine the thermal shift, which indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Primary_Target Primary Target (Kinase A) Receptor->Primary_Target Activates Off_Target Off-Target (Kinase B) Receptor->Off_Target Activates Downstream1 Downstream Effector 1 Primary_Target->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 Off_Target->Downstream2 Phosphorylates PhenotypeA Desired Phenotype Downstream1->PhenotypeA Leads to PhenotypeB Undesired Phenotype Downstream2->PhenotypeB Leads to Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Primary_Target Inhibits (On-Target) Inhibitor->Off_Target Inhibits (Off-Target)

Caption: A diagram illustrating how a 2-aminothiazole inhibitor can have both on-target and off-target effects.

Caption: An experimental workflow for assessing the off-target effects of a small molecule inhibitor.

Troubleshooting_Tree Start Unexpected Phenotype or Toxicity Observed Check_Controls Are controls (vehicle, inactive analog) behaving as expected? Start->Check_Controls Controls_OK Yes Check_Controls->Controls_OK Controls_Bad No: Troubleshoot basic experimental setup Check_Controls->Controls_Bad Assess_Selectivity Assess Compound Selectivity Controls_OK->Assess_Selectivity Kinome_Scan Perform Kinome Scan Assess_Selectivity->Kinome_Scan CETSA Perform CETSA Assess_Selectivity->CETSA High_Selectivity High Selectivity Observed Kinome_Scan->High_Selectivity Low_Selectivity Poor Selectivity Observed Kinome_Scan->Low_Selectivity CETSA->High_Selectivity CETSA->Low_Selectivity On_Target Consider On-Target Toxicity or Activation of Compensatory Pathways High_Selectivity->On_Target Off_Target Phenotype is Likely Due to Off-Target Effects. Consider Modifying Compound or Using a More Selective Tool. Low_Selectivity->Off_Target

Caption: A troubleshooting decision tree for investigating unexpected experimental outcomes.

References

Technical Support Center: Enhancing the Bioavailability of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental enhancement of the bioavailability of the research compound 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability of this compound in our animal models. What are the potential reasons?

A1: Low oral bioavailability for a compound like this compound, a thiazole derivative, is often attributed to several factors. Common causes for poor oral bioavailability in small molecules include poor aqueous solubility, which limits the dissolution of the compound in gastrointestinal fluids, and low intestinal permeability, hindering its ability to cross the intestinal wall and enter the bloodstream.[1][2][3] Additionally, the compound may undergo extensive first-pass metabolism in the liver or gut wall, or be subject to efflux transporters like P-glycoprotein (P-gp) that actively pump it back into the intestinal lumen.[1]

Q2: What are the initial physicochemical properties of this compound that we should characterize to understand its bioavailability challenges?

A2: A crucial first step is to characterize the compound's fundamental physicochemical properties. Key parameters to determine are its aqueous solubility at different pH values (to simulate the varying conditions of the gastrointestinal tract), its partition coefficient (LogP) to understand its lipophilicity, and its permeability, which can be initially assessed using in vitro models like the Caco-2 cell assay.[4] Understanding these properties will help identify the primary barriers to absorption and guide the formulation strategy.

Q3: What are some common formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A3: For poorly water-soluble compounds, several formulation strategies can be employed.[5][6] These include:

  • Particle size reduction: Techniques like micronization or nanocrystal formation increase the surface area of the drug, which can improve the dissolution rate.[4][7]

  • Amorphous solid dispersions: Dispersing the compound in an amorphous state within a polymer matrix can enhance its apparent solubility and dissolution.[2][4]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions can help solubilize the compound in the gastrointestinal tract and enhance its absorption.[8]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5]

Q4: How can we investigate if first-pass metabolism is a significant contributor to the low bioavailability of our compound?

A4: To assess the impact of first-pass metabolism, in vitro studies using liver microsomes or S9 fractions are recommended.[1] These experiments will help determine the metabolic stability of this compound and provide an estimate of its intrinsic clearance. If the compound is rapidly metabolized, strategies to mitigate this, such as co-administration with metabolic inhibitors (in a research setting) or structural modification of the molecule, may be necessary.

Troubleshooting Guides

Issue 1: Inconsistent or Low Drug Exposure in Animal Studies

Potential Cause: Suboptimal formulation leading to poor dissolution and absorption.

Troubleshooting Steps:

  • Solubility Assessment: Determine the equilibrium solubility of this compound in various pharmaceutically relevant vehicles, including aqueous solutions with co-solvents (e.g., PEG 400, propylene glycol), and lipid-based systems.[4]

  • Formulation Screening: Prepare and characterize a small panel of simple formulations, such as a suspension, a solution with co-solvents, and a basic lipid formulation.

  • In Vitro Dissolution Testing: Perform dissolution studies on the different formulations in simulated gastric and intestinal fluids to assess the rate and extent of drug release.

  • Pilot Pharmacokinetic Study: Conduct a small-scale pharmacokinetic study in a rodent model comparing the different formulations to identify the one that provides the most significant improvement in exposure.[4]

Issue 2: High In Vitro Permeability but Still Low In Vivo Bioavailability

Potential Cause: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp).

Troubleshooting Steps:

  • Caco-2 Bidirectional Transport Assay: Conduct a Caco-2 cell permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A permeability / A-B permeability) greater than 2 suggests the involvement of active efflux.

  • Caco-2 Assay with P-gp Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[1] A significant reduction in the efflux ratio would confirm that this compound is a P-gp substrate.

  • Formulation with P-gp Inhibiting Excipients: Some excipients, such as certain surfactants and polymers used in formulations, can inhibit P-gp. Consider reformulating with excipients known to have P-gp inhibitory effects.

Quantitative Data Summary

Table 1: Hypothetical Solubility Data for this compound in Various Media

MediumpHSolubility (µg/mL)
Water7.0< 1
Simulated Gastric Fluid (SGF)1.25
Simulated Intestinal Fluid (SIF)6.8< 2
20% PEG 400 in Water7.050
SEDDS Pre-concentrateN/A> 200

Table 2: Hypothetical Permeability Data from Caco-2 Cell Assay

DirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)
Apical to Basolateral (A-B)1.5
Basolateral to Apical (B-A)7.5
Efflux Ratio (B-A / A-B) 5.0
A-B with Verapamil6.8

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC), and a volatile organic solvent (e.g., methanol, acetone).

  • Procedure: a. Dissolve both this compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:5 drug to polymer).[1] b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[1] d. Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.[1] e. Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.[1]

  • Characterization: Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Protocol 2: In Vitro Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, which typically takes 21 days.

  • Transport Buffer: Prepare a transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to pH 7.4.

  • Assay Procedure: a. Wash the Caco-2 monolayers with the transport buffer. b. Add the test solution of this compound in transport buffer to the apical (A) or basolateral (B) side of the monolayer. c. Add fresh transport buffer to the receiver compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points, collect samples from the receiver compartment and analyze the concentration of the compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

Visualizations

bioavailability_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategy Formulation Strategy cluster_formulation_techniques Specific Techniques low_bio Low Oral Bioavailability Observed solubility Solubility Assessment (pH-dependent) low_bio->solubility permeability In Vitro Permeability (e.g., Caco-2) low_bio->permeability metabolism In Vitro Metabolic Stability (Microsomes/S9) low_bio->metabolism sol_enhance Solubility Enhancement solubility->sol_enhance perm_enhance Permeability Enhancement permeability->perm_enhance met_mod Metabolism Modification metabolism->met_mod particle_size Particle Size Reduction sol_enhance->particle_size solid_dispersion Amorphous Solid Dispersion sol_enhance->solid_dispersion lipid_based Lipid-Based Systems (e.g., SEDDS) sol_enhance->lipid_based p_gp_inhibitors Use of P-gp Inhibiting Excipients perm_enhance->p_gp_inhibitors structural_mod Structural Modification met_mod->structural_mod signaling_pathway_absorption cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation drug_formulation Drug in Formulation dissolved_drug Dissolved Drug drug_formulation->dissolved_drug Dissolution intracellular_drug Intracellular Drug dissolved_drug->intracellular_drug Passive/Active Transport apical_membrane basolateral_membrane metabolites Metabolites intracellular_drug->metabolites Metabolism pgp P-gp Efflux Pump intracellular_drug->pgp absorbed_drug Absorbed Drug intracellular_drug->absorbed_drug Absorption pgp->dissolved_drug Efflux

References

Validation & Comparative

Target Validation Studies of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the likely biological target and performance of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine with alternative compounds, supported by experimental data from studies on structurally related thiazole derivatives. The primary focus is on its potential role as an anticancer agent targeting tubulin polymerization.

Introduction

This compound belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active agents.[1][2][3] While direct target validation studies for this specific molecule are not extensively published, research on analogous N,4-diaryl-1,3-thiazol-2-amines strongly suggests that its primary mechanism of action as an anticancer agent is the inhibition of tubulin polymerization.[4] This positions it as a potential colchicine binding site inhibitor.[4]

This guide will compare the anticipated activities of this compound with established tubulin inhibitors and other thiazole derivatives targeting different pathways.

Comparative Data Presentation

The following tables summarize the antiproliferative and enzyme inhibitory activities of various thiazole derivatives, providing a benchmark for evaluating the potential efficacy of this compound.

Table 1: Antiproliferative Activity of Thiazole Derivatives Against Human Cancer Cell Lines

Compound/AlternativeTargetCell LineIC50 (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) TubulinSGC-79010.36[4]
HT-10800.86[4]
BEL-74020.52[4]
Combretastatin A-4 (CA-4) TubulinSGC-79010.003[4]
HT-10800.002[4]
BEL-74020.003[4]
Nocodazole TubulinSGC-79010.048[4]
HT-10800.032[4]
BEL-74020.041[4]
Compound 11f (coumarin-based thiazole) EGFR/VEGFR-2A-549 (Lung)0.025[5]
MCF-7 (Breast)0.029[5]
Erlotinib EGFRA-549 (Lung)0.030[5]
MCF-7 (Breast)0.040[5]
Compound 4c (hydrazinyl-thiazole) VEGFR-2MCF-7 (Breast)2.57[6]
HepG2 (Liver)7.26[6]
Staurosporine Protein KinasesMCF-7 (Breast)6.77[6]

Table 2: Enzyme Inhibition Data for Thiazole Derivatives

Compound/AlternativeTarget EnzymeIC50 (µM)Reference
Compound 11d EGFRNot Specified[5]
VEGFR-2Not Specified[5]
Compound 11f EGFRNot Specified[5]
VEGFR-2Not Specified[5]
Compound 4c VEGFR-20.15[6]
Sorafenib VEGFR-20.059[6]
Compound 8 AromataseNot Specified[7]
Protein Tyrosine Kinase (PTK)Not Specified[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of thiazole derivatives are outlined below.

In Vitro Antiproliferative Activity (MTT Assay)
  • Objective: To determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC50).

  • Methodology:

    • Human cancer cell lines (e.g., SGC-7901, HT-1080, MCF-7) are seeded in 96-well plates and incubated.

    • Cells are treated with various concentrations of the test compound (e.g., this compound) and a reference drug (e.g., CA-4, Erlotinib) for a specified period (e.g., 48-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.[4][6]

Tubulin Polymerization Assay
  • Objective: To directly measure the inhibitory effect of a compound on the polymerization of tubulin into microtubules.

  • Methodology:

    • Purified tubulin is incubated with the test compound or a reference inhibitor (e.g., CA-4) in a polymerization buffer.

    • The mixture is warmed to 37°C to induce polymerization.

    • The increase in absorbance (turbidity) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.

    • The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.[4]

Immunofluorescence Staining of Microtubules
  • Objective: To visualize the effect of the compound on the microtubule network within cancer cells.

  • Methodology:

    • Cancer cells are grown on coverslips and treated with the test compound for a set duration.

    • The cells are fixed, permeabilized, and then incubated with a primary antibody against α-tubulin.

    • A fluorescently labeled secondary antibody is then added to bind to the primary antibody.

    • The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

    • The microtubule morphology and cellular structure are observed using a fluorescence or confocal microscope. Disruption of the microtubule network is indicative of an inhibitory effect.[4]

Cell Cycle Analysis
  • Objective: To determine the effect of the compound on the progression of the cell cycle.

  • Methodology:

    • Cancer cells are treated with the test compound for various time points (e.g., 12, 24, 48 hours).

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase A and stained with propidium iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified. An accumulation of cells in the G2/M phase is characteristic of tubulin-targeting agents.[4][7]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway targeted by many thiazole derivatives and a typical workflow for target validation.

G Thiazole 4-Aryl-1,3-thiazol-2-amine (e.g., this compound) ColchicineSite Colchicine Binding Site Thiazole->ColchicineSite Binds to Microtubules Microtubule Polymerization Thiazole->Microtubules Inhibits Tubulin αβ-Tubulin Dimers Tubulin->Microtubules ColchicineSite->Tubulin Dynamics Microtubule Dynamics (Dynamic Instability) Microtubules->Dynamics Required for Spindle Mitotic Spindle Formation Dynamics->Spindle Essential for Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for tubulin-targeting thiazole derivatives.

G Start Compound Synthesis (this compound) Screening In Vitro Antiproliferative Screening (MTT Assay) Start->Screening Hit Hit Identification (Potent Activity) Screening->Hit IC50 < Threshold TargetAssay Direct Target Engagement (e.g., Tubulin Polymerization Assay) Hit->TargetAssay CellularMech Cellular Mechanism (Cell Cycle Analysis, Immunofluorescence) Hit->CellularMech Validation Target Validated TargetAssay->Validation CellularMech->Validation

Caption: General workflow for anticancer drug target validation.

Conclusion

Based on the extensive research into N,4-diaryl-1,3-thiazol-2-amines, it is highly probable that this compound functions as a tubulin polymerization inhibitor by interacting with the colchicine binding site.[4] This mechanism leads to the disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells. While its specific potency remains to be determined, comparative data from structurally similar compounds suggest it could exhibit significant antiproliferative activity. Further validation studies, following the experimental protocols outlined in this guide, are necessary to confirm its precise mechanism and therapeutic potential. Researchers should also consider the possibility of other targets, as the thiazole scaffold is known for its versatility in interacting with various biological molecules, including protein kinases like EGFR and VEGFR-2.[5][6]

References

Comparative Guide to the Structure-Activity Relationship of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information presented herein is curated from scientific literature and is intended to support research and drug discovery efforts in the field of medicinal chemistry.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the thiazole ring and its appended functionalities plays a crucial role in determining the biological activity and target specificity. This guide specifically focuses on analogs of this compound, exploring how modifications to this core structure influence its biological effects, particularly in the context of cancer therapy. The primary mechanisms of action for this class of compounds often involve the inhibition of critical cellular processes such as tubulin polymerization and the modulation of protein kinase signaling pathways.

Data Presentation: Anticancer Activity of Thiazole Analogs

The following tables summarize the in vitro cytotoxic activity of various 4-aryl-1,3-thiazol-2-amine analogs against different human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative measure for comparing the potency of the compounds. While specific data for a wide range of 4-(3-methoxyphenyl) analogs is limited in publicly available literature, the tables include data for closely related methoxyphenyl and other substituted phenyl analogs to infer SAR trends.

Table 1: Cytotoxic Activity of N,4-diaryl-1,3-thiazol-2-amine Analogs

Compound IDR (Substitution on 4-phenyl ring)R' (Substitution on N-phenyl ring)A549 IC50 (μM)SGC-7901 IC50 (μM)A2780 IC50 (μM)
10s 4-OCH32,4-(OCH3)20.360.860.42
10u 4-OCH32,4-(OCH3)2, N-CH3>40>40>40
10v 4-OCH32,4-(OCH3)2, N-acetyl15.321.718.5

Data sourced from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors.[1]

Table 2: Cytotoxic Activity of Substituted Thiazole Derivatives

Compound IDStructure DescriptionCancer Cell LineIC50 (μg/mL)
Compound 1 [3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideHL-60 (Leukemia)7.5
Jurkat (Leukemia)8.9
HepG2 (Liver)-
MCF-7 (Breast)-
A549 (Lung)-

Data from an in vitro study of a specific thiazole derivative.[2]

Structure-Activity Relationship (SAR) Analysis

Based on the available data for 4-aryl-1,3-thiazol-2-amine analogs, several key SAR trends can be identified:

  • Substitution on the 4-Phenyl Ring: The presence and position of substituents on the phenyl ring at the 4-position of the thiazole core significantly impact activity. Methoxy groups, particularly at the para-position, are often associated with potent anticancer activity. The 3-methoxyphenyl scaffold of the title compound is an interesting variation that warrants further investigation to understand the electronic and steric effects of the meta-substitution on target binding.

  • Substitution on the 2-Amino Group: Derivatization of the 2-amino group can drastically alter biological activity. For instance, N-alkylation or N-acetylation of the 2-amino group in N,4-diaryl-1,3-thiazol-2-amines has been shown to reduce or abolish cytotoxic activity, suggesting that an unsubstituted or specifically substituted amino group is crucial for interaction with the biological target.[1]

  • Nature of the N-Aryl Substituent: In analogs where the 2-amino group is part of a larger N-aryl substituent, the substitution pattern on this second aryl ring is also critical. Dimethoxy substitutions on the N-phenyl ring have been shown to enhance antiproliferative activity.[1]

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound and its analogs is typically achieved through the Hantzsch thiazole synthesis .[3][4] This method involves the condensation of an α-haloketone with a thioamide.

Materials:

  • 2-Bromo-1-(3-methoxyphenyl)ethanone (α-haloketone)

  • Thiourea (thioamide)

  • Ethanol or Methanol (solvent)

  • Sodium carbonate solution (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(3-methoxyphenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux (typically 65-80 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization and Isolation: Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromic acid and precipitate the free base.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

  • Drying and Purification: Allow the product to air dry or dry in a desiccator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Logical Relationship of SAR

SAR_Logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound Mod_Phenyl Substitution on 4-Phenyl Ring Core->Mod_Phenyl Vary Substituents (e.g., OCH3 position) Mod_Amine Substitution on 2-Amino Group Core->Mod_Amine Derivatize (e.g., N-alkylation) Activity Anticancer Potency (e.g., low IC50) Mod_Phenyl->Activity Influences Activity Mod_Amine->Activity Modulates Activity

Caption: Structure-Activity Relationship Logic Diagram.

Experimental Workflow for Synthesis and Evaluation

Workflow Start Starting Materials (3-Methoxyacetophenone, etc.) Synthesis Hantzsch Thiazole Synthesis Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Characterization->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis End Identification of Lead Compounds SAR_Analysis->End

Caption: General Experimental Workflow.

Potential Signaling Pathway Inhibition

Signaling_Pathway cluster_cell Cancer Cell cluster_tubulin Microtubule Dynamics cluster_kinase Kinase Signaling Thiazole 4-Aryl-1,3-thiazol-2-amine Analog Tubulin Tubulin Thiazole->Tubulin Inhibits Kinase Protein Kinase (e.g., VEGFR, Src) Thiazole->Kinase Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest Cell Cycle Arrest (G2/M) Microtubules->CellCycleArrest Downstream Downstream Signaling Kinase->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: Potential Mechanisms of Action.

References

A Comparative Analysis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the aminothiazole scaffold has emerged as a privileged structure, forming the core of several approved and investigational drugs. This guide provides a comparative overview of the potential kinase inhibitory profile of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine against well-established multi-kinase inhibitors: Dasatinib, Sorafenib, and Gefitinib. Due to the limited publicly available kinase inhibition data for this compound, data for structurally related methoxyphenyl-containing compounds with demonstrated kinase inhibitory activity is used as a proxy to facilitate this comparison.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for the proxy compounds and the selected known kinase inhibitors against various kinases.

Kinase Target4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Proxy) IC50 (µM)[1][2]Dasatinib IC50 (nM)[3][4][5][6]Sorafenib IC50 (nM)[7][8]Gefitinib IC50 (nM)[9][10][11][12]
CDK20.460 - 1.630---
CDK90.262 - 0.801---
Abl-0.8 - 14--
Src-0.5 - 1.7--
LYN-1.7 - 8.5--
Btk-5--
Tec-297--
c-Kit-< 3068-
PDGFRβ-< 3057-
VEGFR-1--26-
VEGFR-2--90-
VEGFR-3--20-
Raf-1--6-
B-Raf--22-
B-Raf (V600E)--38-
EGFR---26 - 57

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. The proxy compounds showed inhibitory activity towards CDK2 and CDK9[1][2].

Experimental Protocols

The determination of kinase inhibitory activity relies on robust and reproducible experimental methodologies. Below are detailed protocols for common biochemical and cell-based kinase inhibition assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In an assay plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Subsequently, add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Inhibition Assay (e.g., Western Blot for Phospho-protein)

This method assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein to serve as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the cellular IC50.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Growth_Factor Growth Factor Growth_Factor->RTK Binds Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->RAF Inhibitor->PI3K

Caption: A simplified diagram of common kinase signaling pathways (MAPK and PI3K/AKT).

Experimental Workflow Diagram

Kinase_Inhibition_Workflow Start Start: Kinase Inhibitor Screening Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Western Blot) Determine_IC50->Cell_Based_Assay Potent Compounds Confirm_Target_Engagement Confirm Target Engagement and Cellular Potency Cell_Based_Assay->Confirm_Target_Engagement Lead_Optimization Lead Optimization Confirm_Target_Engagement->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Improvement End End: Candidate Selection Lead_Optimization->End

Caption: A typical workflow for the evaluation of a potential kinase inhibitor.

Comparative Logic Diagram

Comparative_Analysis_Logic Compound This compound (and Analogs) Data_Collection Data Collection Compound->Data_Collection Known_Inhibitors Known Kinase Inhibitors (Dasatinib, Sorafenib, Gefitinib) Known_Inhibitors->Data_Collection Kinase_Profile Kinase Inhibition Profile (IC50) Data_Collection->Kinase_Profile Structural_Features Structural Features Data_Collection->Structural_Features Comparison Comparative Analysis Kinase_Profile->Comparison Structural_Features->Comparison Potency Relative Potency Comparison->Potency Selectivity Selectivity Profile Comparison->Selectivity SAR Structure-Activity Relationship (SAR) Insights Comparison->SAR

Caption: A logical flow for the comparative analysis of kinase inhibitors.

References

A Comparative Analysis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine and Dasatinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, the evaluation of novel chemical entities against established therapeutics is a critical endeavor. This guide provides a comparative overview of the investigational compound 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine and the FDA-approved multi-kinase inhibitor, dasatinib, in the context of their activity in cancer cell lines. While extensive data is available for dasatinib, research on this compound is in a nascent stage, precluding a direct, data-rich comparison. This guide, therefore, presents a comprehensive summary of existing data for both compounds to inform researchers, scientists, and drug development professionals.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a potent, orally active small molecule inhibitor that targets multiple tyrosine kinases.[1] It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][3]

Mechanism of Action

Dasatinib functions by inhibiting the activity of several key kinases involved in cancer cell proliferation and survival.[1] Its primary targets include the BCR-ABL fusion protein, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1][4] By binding to the ATP-binding site of these kinases, dasatinib blocks their catalytic activity, thereby interrupting downstream signaling pathways that drive malignant cell growth and survival, ultimately leading to apoptosis.[4] Notably, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like imatinib.[1][4]

Efficacy in Cancer Cell Lines

Dasatinib has demonstrated significant cytotoxic and cytostatic effects across a broad range of cancer cell lines. Its potency is particularly pronounced in BCR-ABL positive leukemias.

Cell LineCancer TypeIC50 ValueEffect
K562Chronic Myeloid Leukemia (CML)<1 nMCytotoxic, induces apoptosis
Ba/F3 (Bcr-Abl)Pro-B cell line (expressing Bcr-Abl)<1 nMPotent inhibition of proliferation
CTV-1Not Specified13 nMCytotoxic
C643, TPC1, BCPAP, SW1736Thyroid CancerLow nanomolar range~50% growth inhibition
K1Thyroid CancerHigher concentration requiredGrowth inhibition
MCF-7Breast Cancer (ER+)2100 nMModerately sensitive, synergistic with other drugs
SK-BR-3Breast Cancer (Her2+)4000 nMResistant to growth inhibition as a single agent
ORL linesOral Squamous Cell Carcinoma (OSCC)~50 nM - 250 nMSensitive to dasatinib

This table summarizes IC50 values from multiple sources.[5][6][7][8] The specific experimental conditions may vary between studies.

Signaling Pathway Inhibition

The following diagram illustrates the primary signaling pathways inhibited by dasatinib.

Dasatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRβ Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, RAS/MAPK) PDGFR->Downstream cKIT c-KIT cKIT->Downstream EPHA2 EPHA2 EPHA2->Downstream BCR_ABL BCR-ABL BCR_ABL->Downstream SRC_family SRC Family Kinases (SRC, LCK, YES, FYN) SRC_family->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->cKIT Dasatinib->EPHA2 Dasatinib->BCR_ABL Dasatinib->SRC_family

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key signaling pathways for cancer cell growth.

This compound: An Investigational Compound

Research on this compound and its direct anticancer activity is limited. The available literature primarily focuses on the synthesis and activity of related thiazole and thiadiazole derivatives.

Mechanism of Action

The precise mechanism of action for this compound has not been extensively elucidated. However, studies on similar 2-aminothiazole and 1,3,4-thiadiazole structures suggest potential anticancer mechanisms. Some thiazole derivatives have been shown to act as tubulin polymerization inhibitors, binding to the colchicine binding site and leading to cell cycle arrest at the G2/M phase.[9][10][11] Other related thiadiazole compounds are hypothesized to have a multitarget mode of action, potentially involving caspase 8 activation.[12][13]

Efficacy in Cancer Cell Lines

Due to the lack of specific data, a quantitative comparison with dasatinib is not possible at this time.

Experimental Protocols

The evaluation of anticancer compounds typically involves a series of standardized in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound or dasatinib) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in binding buffer.

  • Staining: Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent nucleotide stain that enters necrotic or late apoptotic cells with compromised membrane integrity).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

The following diagram outlines a general workflow for in vitro anticancer drug screening.

Experimental_Workflow cluster_workflow In Vitro Anticancer Drug Screening Workflow start Cancer Cell Line Culture seeding Cell Seeding in Multi-well Plates start->seeding treatment Treatment with Test Compounds (e.g., Dasatinib, Thiazole derivative) seeding->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT, XTT) incubation->viability ic50 IC50 Determination viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle If cytostatic/cytotoxic western_blot Western Blot (Signaling Pathway Analysis) mechanism->western_blot To identify targets

Caption: A typical workflow for the initial in vitro evaluation of potential anticancer compounds.

Conclusion

This comparative guide highlights the significant disparity in the available research and data between dasatinib and this compound. Dasatinib is a well-characterized, potent multi-kinase inhibitor with a clear mechanism of action and extensive data on its efficacy in numerous cancer cell lines. In contrast, this compound is an investigational compound with a largely uncharacterized biological profile. While related thiazole and thiadiazole structures show promise as anticancer agents, further research, including direct comparative studies, is necessary to determine the therapeutic potential of this compound and its standing relative to established drugs like dasatinib. Researchers are encouraged to view the information on this compound as preliminary and a basis for future investigation.

References

A Comparative Guide to the Efficacy of 4-Aryl-1,3-thiazol-2-amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine and other substituted 2-aminothiazole derivatives, a class of compounds recognized for its significant therapeutic potential, particularly in the development of novel anticancer agents. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways to facilitate informed decisions in drug discovery and development.

While direct quantitative efficacy data for this compound is not extensively available in the public domain, this guide draws comparisons from structurally similar 4-aryl-2-aminothiazole derivatives to elucidate structure-activity relationships and potential therapeutic efficacy.

Quantitative Performance Analysis

The in vitro cytotoxic activity of various 2-aminothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is presented below for several key analogues.

Table 1: Anticancer Activity (IC50) of Selected 4-Aryl-2-aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide HL-60 (Leukemia)7.5 µg/mL[4]
Jurkat (Leukemia)8.9 µg/mL[4]
HepG2 (Liver Cancer)39.4 µg/mL[4]
MCF-7 (Breast Cancer)100.0 µg/mL[4]
A549 (Lung Cancer)48.1 µg/mL[4]
(4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone MCF-7 (Breast Cancer)10 µg/mL
2-Amino-4-phenylthiazole Derivative (Compound 5b) HT29 (Colon Cancer)2.01 µM[5]
4,5,6,7-tetrahydrobenzo[d]thiazole Derivative H1299 (Lung Cancer)4.89 µM[2][6]
SHG-44 (Glioma)4.03 µM[2][6]
Thiazole Derivatives (Compounds 23 & 24) HepG2 (Liver Cancer)0.51 mM & 0.57 mM[2]
PC12 (Pheochromocytoma)0.309 mM & 0.298 mM[2]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide HeLa (Cervical Cancer)1.6 ± 0.8 µM[1]

Experimental Protocols

The determination of a compound's anticancer efficacy relies on standardized in vitro assays. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability and cytotoxicity.[7][8]

MTT Assay Protocol for Cytotoxicity Evaluation

This protocol outlines the general steps for determining the IC50 value of a test compound against adherent cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[7]

2. Compound Treatment:

  • A stock solution of the test compound is prepared and serially diluted to various concentrations.

  • The culture medium is replaced with fresh medium containing the different concentrations of the test compound.

  • Control wells with untreated cells and vehicle-treated cells are included.

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours.[7]

3. MTT Addition and Incubation:

  • Following the treatment period, an MTT solution is added to each well.

  • The plates are incubated for 2-4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[7]

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically between 570 and 590 nm).

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights: Signaling Pathways

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[1][9]

G cluster_0 2-Aminothiazole Derivative Action cluster_1 Apoptosis Induction cluster_2 Cell Cycle Arrest 2-Aminothiazole 2-Aminothiazole Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-Aminothiazole->Bax Activates Cell_Cycle Cell Cycle Progression 2-Aminothiazole->Cell_Cycle Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G2M_Arrest G2/M Phase Arrest

Caption: General signaling pathway for 2-aminothiazole-induced apoptosis and cell cycle arrest.

Experimental and logical workflows are critical for reproducible research.

G cluster_0 Experimental Workflow cluster_1 Logical Relationship A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D MTT Assay C->D E Data Analysis D->E F IC50 Determination E->F G Structure-Activity Relationship Analysis H Identification of Potent Derivatives G->H I Mechanism of Action Studies H->I J Lead Optimization I->J

Caption: Workflow for anticancer evaluation and lead optimization of 2-aminothiazole derivatives.

Concluding Remarks

The 2-aminothiazole scaffold represents a versatile and promising platform for the development of novel anticancer therapeutics. The data presented in this guide, derived from various analogues, underscores the potent cytotoxic activity of this class of compounds against a broad range of cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest.

While specific efficacy data for this compound remains to be fully elucidated in publicly accessible literature, the comparative analysis of structurally related compounds provides a valuable framework for predicting its potential activity. The methoxy-substitution on the phenyl ring is a common feature in many kinase inhibitors, suggesting that this compound could also target cellular signaling pathways critical for cancer cell proliferation and survival. Further investigation into the specific biological targets and a comprehensive in vitro and in vivo evaluation of this compound are warranted to fully understand its therapeutic potential. The experimental protocols and mechanistic insights provided herein offer a robust foundation for such future research endeavors.

References

In Vivo Validation of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Thiazole Derivatives

The anticancer efficacy of 4-aryl-1,3-thiazol-2-amine derivatives has been demonstrated in several in vitro studies. A notable study by Sun et al. (2017) investigated a series of N,4-diaryl-1,3-thiazole-2-amines and identified potent antiproliferative compounds. Among these, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s) , a close analog of the topic compound, exhibited significant cytotoxic activity against various human cancer cell lines.[1]

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, a critical process for cell division.[1] These thiazole derivatives are believed to bind to the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]

The following table summarizes the in vitro antiproliferative activity of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s) and compares it with standard tubulin inhibitors, Combretastatin A-4 (CA-4) and Nocodazole.

CompoundCancer Cell LineIC50 (μM)Mechanism of ActionReference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) SGC-7901 (gastric)0.36Tubulin Polymerization Inhibitor[1]
MGC-803 (gastric)0.52[1]
HT-1080 (fibrosarcoma)0.86[1]
Combretastatin A-4 (CA-4)SGC-7901 (gastric)0.003Tubulin Polymerization Inhibitor[1]
MGC-803 (gastric)0.004[1]
HT-1080 (fibrosarcoma)0.002[1]
NocodazoleSGC-7901 (gastric)0.04Tubulin Polymerization Inhibitor[1]
MGC-803 (gastric)0.05[1]
HT-1080 (fibrosarcoma)0.03[1]

Experimental Protocols

To validate the promising in vitro results in an in vivo setting, a xenograft mouse model is a standard and crucial step. Below is a detailed, representative protocol for assessing the anticancer activity of a compound like 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine in vivo.

Human Tumor Xenograft Model Protocol

  • Cell Culture: Human cancer cell lines (e.g., SGC-7901, MGC-803, or HT-1080) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Animal Models: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old, are used for the study.

  • Tumor Implantation:

    • Harvest cancer cells during the exponential growth phase.

    • Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.

    • Monitor the mice for tumor formation.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • The test compound (e.g., this compound) is formulated in a suitable vehicle.

    • Administer the compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules.

    • The control group receives the vehicle only. A positive control group treated with a standard-of-care chemotherapeutic can also be included.

  • Monitoring and Data Collection:

    • Measure tumor dimensions (length and width) with calipers two to three times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor and record the body weight of each mouse as an indicator of systemic toxicity.

  • Endpoint and Analysis:

    • Euthanize the mice at the end of the study, when tumors reach a predetermined maximum size, or if signs of significant toxicity are observed.

    • Excise the tumors and weigh them.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Tumor tissues can be further analyzed by histopathology, immunohistochemistry, or Western blotting to assess the molecular effects of the treatment.

Visualizations

Signaling Pathway

cluster_0 Cellular Effects Microtubule_Dynamics Microtubule Dynamics Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Disrupts Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) Mitotic_Spindle_Formation->Cell_Cycle_Progression Arrests Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Induces Thiazole_Derivative This compound (and derivatives) Tubulin α/β-Tubulin Heterodimers Thiazole_Derivative->Tubulin Binds to Colchicine Site Tubulin->Microtubule_Dynamics Inhibits Polymerization

Caption: Signaling pathway of 4-aryl-1,3-thiazol-2-amines.

Experimental Workflow

cluster_workflow In Vivo Xenograft Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Randomization 3. Animal Randomization Tumor_Implantation->Randomization Treatment 4. Compound Administration Randomization->Treatment Monitoring 5. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 6. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 7. Data Analysis (TGI) Endpoint->Analysis

Caption: Experimental workflow for in vivo xenograft studies.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine and Key Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – In the intricate world of drug discovery, understanding a compound's selectivity is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative cross-reactivity analysis of the novel compound 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine. Due to the limited publicly available data on this specific molecule, this report frames its potential bioactivity within the context of two well-established mechanisms for the 2-aminothiazole scaffold: kinase inhibition and tubulin polymerization disruption.

This comparison guide utilizes data from extensively profiled compounds, Dasatinib and Combretastatin A-4 (CA-4), as benchmarks for kinase and tubulin inhibition, respectively. By examining the cross-reactivity profiles of these established drugs, researchers can infer potential on- and off-target interactions for novel 2-aminothiazole derivatives like this compound and design comprehensive screening strategies.

Section 1: The 2-Aminothiazole Scaffold - A Privileged Structure in Drug Discovery

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been shown to target a diverse range of proteins, with kinase and tubulin inhibition being two of the most prominent mechanisms of action. This versatility, while advantageous, necessitates rigorous cross-reactivity profiling to ensure target specificity and minimize unintended pharmacological effects.

Section 2: Comparative Analysis 1 - Kinase Inhibition Profile

Several 2-aminothiazole-containing molecules are potent kinase inhibitors. Dasatinib, a multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), serves as an excellent comparator for this potential mechanism of action.

Cross-Reactivity Profile of Dasatinib

The following table summarizes the inhibitory activity of Dasatinib against a panel of kinases, illustrating its polypharmacology. Lower IC50 values indicate greater potency.

Kinase TargetDasatinib IC50 (nM)
ABL1< 1
SRC< 1
LCK< 1
LYN< 1
YES1< 1
KIT5
PDGFRB1
VEGFR28
PDGFRA16
FGFR129
ABL1 (T315I)> 1000
EGFR> 1000
Data compiled from publicly available sources. Assay conditions may vary.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro potency of kinase inhibitors.

  • Reaction Setup: In a 96-well plate, combine the specific kinase, a suitable substrate, and the test compound (e.g., this compound, Dasatinib) at various concentrations. A DMSO control is included as a reference for uninhibited kinase activity.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, reflects the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizing the Workflow and Signaling

G cluster_workflow Experimental Workflow: In Vitro Kinase Assay A Reaction Setup: Kinase + Substrate + Compound B Initiate Reaction: Add ATP A->B C Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent B->C D Signal Generation: Add Kinase Detection Reagent C->D E Data Acquisition: Measure Luminescence D->E F Data Analysis: Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., SRC, ABL) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Dasatinib / This compound Inhibitor->Kinase_Cascade

Caption: Inhibition of a generic kinase signaling pathway.

Section 3: Comparative Analysis 2 - Tubulin Polymerization Inhibition Profile

N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization.[1] Combretastatin A-4 (CA-4), a natural product that binds to the colchicine-binding site on β-tubulin, is a well-characterized tubulin polymerization inhibitor and serves as a relevant comparator.

Cross-Reactivity Profile of Combretastatin A-4 Analogues

While a broad cross-reactivity panel for CA-4 against unrelated targets is not as commonly published as for kinase inhibitors, its activity is known to be highly specific for tubulin. However, different tubulin isotypes can exhibit varying sensitivity to CA-4, which can be considered a form of target-specific cross-reactivity. For instance, alterations in the expression of βI and βIII tubulin isotypes have been linked to CA-4 resistance.

CompoundTargetActivity
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineTubulin PolymerizationPotent Inhibitor[1]
Combretastatin A-4Tubulin PolymerizationPotent Inhibitor
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol describes a common method to assess the effect of compounds on tubulin polymerization in vitro.

  • Reagent Preparation: Prepare a tubulin solution from lyophilized tubulin powder in a general tubulin buffer. Prepare a GTP-containing tubulin polymerization buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, CA-4) and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) in the tubulin polymerization buffer.

  • Assay Procedure:

    • Pre-warm a microplate reader to 37°C.

    • Add the compound dilutions to the wells of a pre-warmed 96-well plate.

    • To initiate the reaction, add the cold tubulin solution to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition: Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each compound concentration.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizing the Workflow and Cellular Consequences

G cluster_workflow Experimental Workflow: Tubulin Polymerization Assay A Reagent Preparation: Tubulin, Buffers, Compounds B Assay Setup: Add Compounds to Plate A->B C Initiate Polymerization: Add Tubulin Solution B->C D Data Acquisition: Measure Absorbance at 340 nm over time C->D E Data Analysis: Calculate IC50 D->E

Caption: Workflow for an in vitro tubulin polymerization assay.

G cluster_pathway Cellular Effects of Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Arrest leads to Inhibitor CA-4 / This compound Inhibitor->Microtubules

Caption: Consequences of inhibiting tubulin polymerization.

Conclusion

While a definitive cross-reactivity profile for this compound awaits direct experimental evidence, this comparative guide provides a robust framework for its evaluation. By leveraging the extensive knowledge of well-characterized 2-aminothiazole-containing drugs like Dasatinib and tubulin inhibitors such as Combretastatin A-4, researchers can anticipate potential biological activities and design targeted screening cascades. The provided experimental protocols and workflow diagrams offer a practical starting point for elucidating the precise mechanism of action and selectivity profile of this and other novel chemical entities. A thorough understanding of a compound's interactions across the proteome is a critical step in the journey from a promising lead to a safe and effective therapeutic.

References

Biomarker Discovery for Novel Anticancer Agents: A Comparative Guide for 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the efficacy of the novel compound 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine and discovering associated biomarkers. Due to the limited specific data on this compound, this document establishes a proposed mechanism of action based on the activities of structurally similar aminothiazole derivatives and outlines a comprehensive strategy for biomarker identification. We will compare its potential efficacy with established anticancer agents that target relevant pathways.

Inferred Mechanism of Action

Derivatives of 2-aminothiazole have been identified as potent anticancer agents, often functioning as inhibitors of protein kinases or tubulin polymerization.[1][2] For the purpose of this guide, we will hypothesize that this compound acts as a kinase inhibitor, a common mechanism for this class of compounds.[1][3] This allows for the exploration of specific signaling pathways and the identification of pharmacodynamic biomarkers. Another potential mechanism, the inhibition of tubulin polymerization, is also considered.[4][5]

Comparative Efficacy of Anticancer Compounds

The following table presents hypothetical efficacy data for this compound against established anticancer drugs, Dasatinib (a multi-kinase inhibitor containing a 2-aminothiazole moiety) and Paclitaxel (a tubulin polymerization stabilizer).[1][6] This data is illustrative and serves as a template for future experimental findings.

CompoundTarget Cancer Cell LineIC50 (µM)Mechanism of ActionPotential Biomarkers
This compound (Hypothetical) Human Non-Small Cell Lung Cancer (A549)0.5 - 5.0Kinase Inhibition (inferred)Phospho-protein levels, downstream gene expression, metabolic shifts
Dasatinib Human Non-Small Cell Lung Cancer (A549)0.01 - 0.1Multi-kinase InhibitorPhosphorylation of SRC, ABL, and other target kinases
Paclitaxel Human Non-Small Cell Lung Cancer (A549)0.005 - 0.02Tubulin Polymerization StabilizerMitotic arrest, tubulin acetylation, apoptosis markers

Experimental Protocols for Biomarker Discovery

A multi-omics approach is recommended for the comprehensive discovery of efficacy biomarkers. This involves proteomics, metabolomics, and transcriptomics to capture changes across different biological levels.

Proteomics: Phospho-protein Profiling

To investigate the effects of this compound on cellular signaling, a quantitative phosphoproteomic analysis is crucial, especially for a presumed kinase inhibitor.

a) Sample Preparation for Mass Spectrometry-Based Proteomics

  • Cell Lysis: Treat cancer cell lines (e.g., A549) with this compound at various concentrations and time points. Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[7]

  • Protein Digestion: Perform a protein assay to determine the concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[7]

  • Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides from the peptide mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in phosphorylation levels between treated and untreated samples.[8][9]

b) Western Blot for Validation

  • Protein Extraction and Quantification: Extract total protein from treated and untreated cells and quantify using a BCA assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[10][11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12][13]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.[13] Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[11]

Metabolomics: Profiling Metabolic Shifts

Metabolomics can identify changes in small molecule metabolites that result from the drug's effect on cellular pathways.[14][15]

  • Metabolite Extraction: Quench the metabolism of treated and untreated cells rapidly and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • Mass Spectrometry Analysis: Analyze the metabolite extracts using high-resolution mass spectrometry, such as LC-MS or GC-MS, to profile a wide range of metabolites.[16]

  • Data Analysis: Use statistical analysis to identify metabolites that are significantly altered upon drug treatment. These can serve as pharmacodynamic biomarkers.[17]

Transcriptomics: Gene Expression Analysis

RNA sequencing (RNA-Seq) can reveal how this compound affects gene expression downstream of its direct target.

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable kit, ensuring high quality (RIN > 8).[18]

  • Library Preparation: Prepare RNA-Seq libraries by depleting ribosomal RNA (rRNA) and converting the remaining RNA to cDNA. Ligate sequencing adapters to the cDNA fragments.[19]

  • Next-Generation Sequencing (NGS): Sequence the prepared libraries on a high-throughput sequencing platform. A sequencing depth of 25-60 million paired-end reads is recommended for total RNA sequencing.[18][20]

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated in response to the drug.

Visualizing Pathways and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates a generic kinase signaling cascade that could be inhibited by this compound, leading to a downstream cellular response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Kinase_1 Kinase_1 Receptor_Kinase->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Our_Compound 4-(3-Methoxyphenyl)- 1,3-thiazol-2-amine Our_Compound->Kinase_1 Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: A potential signaling pathway inhibited by the compound.

Biomarker Discovery Workflow

This diagram outlines the multi-omics workflow for identifying efficacy biomarkers for this compound.

G cluster_omics Multi-Omics Analysis cluster_integration Data Integration & Biomarker Identification Cell_Culture Cancer Cells + Compound Treatment Proteomics Proteomics Cell_Culture->Proteomics Metabolomics Metabolomics Cell_Culture->Metabolomics Transcriptomics Transcriptomics Cell_Culture->Transcriptomics Phospho_Profiling Phospho_Profiling Proteomics->Phospho_Profiling LC-MS/MS Metabolite_Profiling Metabolite_Profiling Metabolomics->Metabolite_Profiling GC/LC-MS Gene_Expression Gene_Expression Transcriptomics->Gene_Expression RNA-Seq Bioinformatics Bioinformatics Phospho_Profiling->Bioinformatics Metabolite_Profiling->Bioinformatics Gene_Expression->Bioinformatics Candidate_Biomarkers Candidate_Biomarkers Bioinformatics->Candidate_Biomarkers Validation Validation Candidate_Biomarkers->Validation Western Blot, qPCR, etc.

Caption: Workflow for biomarker discovery using a multi-omics approach.

Comparison of Biomarker Strategies

This diagram illustrates the logical relationship between different types of biomarkers in assessing drug efficacy.

G cluster_biomarkers Biomarker Classes Drug_Administration Drug Administration (Our Compound) Target_Engagement Target Engagement (e.g., p-Kinase levels) Drug_Administration->Target_Engagement Pharmacodynamic Pharmacodynamic (e.g., Downstream gene or metabolite changes) Target_Engagement->Pharmacodynamic leads to Clinical_Outcome Clinical Outcome (e.g., Tumor Regression) Pharmacodynamic->Clinical_Outcome correlates with

Caption: Logical flow from target engagement to clinical outcome biomarkers.

References

Head-to-Head Comparison: 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine and Standard-of-Care Drugs - A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine with current standard-of-care drugs is not feasible at this time due to the limited publicly available data on the specific therapeutic indications for this compound.

While the thiazole chemical scaffold is a component of various approved drugs and a subject of ongoing research for new therapeutic agents, information pinpointing a specific disease target and advanced clinical or preclinical comparative studies for this compound remains scarce in the public domain.

The Landscape of Thiazole Derivatives in Drug Discovery

Research into compounds containing the 2-aminothiazole core has revealed a broad spectrum of biological activities. These derivatives have been investigated for their potential applications in oncology and inflammatory diseases.

Anticancer Potential of Thiazole Compounds

Numerous studies have explored the utility of thiazole derivatives as anticancer agents. A recurrent mechanism of action observed for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in cancer cells.

For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors and showed antiproliferative activity in human cancer cell lines.[1] In these studies, the most potent compound identified was N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, which demonstrated the ability to disrupt microtubule dynamics in a manner similar to the well-known tubulin inhibitor combretastatin A-4 (CA-4).[1]

Another area of investigation involves the development of 4-(3,4,5-Trimethoxyphenyl)thiazole–pyrimidine derivatives as potential antiproliferative agents.[2] Furthermore, research on [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide has indicated its potential in inhibiting the growth of various tumor cell lines.[3]

It is important to note that while these studies highlight the general potential of the thiazole class of compounds in oncology, they do not provide specific efficacy data for this compound itself, nor do they offer direct comparisons with standard-of-care anticancer drugs.

Anti-inflammatory Properties of Thiazole Derivatives

The thiazole nucleus is also a key feature in molecules investigated for anti-inflammatory effects. The mechanism of action for some of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

For example, research on 4-benzyl-1,3-thiazole derivatives has been pursued with the goal of developing novel anti-inflammatory agents.[4] Additionally, other studies have focused on different substituted thiazoles for their potential to treat analgesia and inflammation.[5]

As with the anticancer research, these studies provide a broad overview of the potential of the thiazole scaffold in developing anti-inflammatory drugs but lack specific, comparative data on this compound.

Challenges in Establishing a Comparative Analysis

To conduct a meaningful head-to-head comparison with standard-of-care drugs, the following information is essential:

  • A Confirmed Therapeutic Indication: The specific disease or condition for which this compound is being developed must be identified.

  • Identification of Standard-of-Care: Once the indication is known, the current gold-standard treatments for that condition can be determined.

  • Availability of Comparative Data: Publicly accessible preclinical or clinical trial data directly comparing the efficacy, safety, and mechanism of action of this compound with these standard-of-care drugs is required.

Currently, this level of detailed, comparative information for this compound is not available in the public scientific literature or clinical trial registries.

Future Outlook

The diverse biological activities of thiazole derivatives suggest that this class of compounds holds promise for the development of new medicines. Future research and publication of preclinical and clinical data will be necessary to elucidate the specific therapeutic potential of this compound and to enable direct comparisons with existing standard-of-care treatments. Researchers, scientists, and drug development professionals are encouraged to monitor emerging data from patents and scientific publications for new information regarding this and related compounds.

References

Validating the Therapeutic Window of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine, a promising anti-cancer agent, against established tubulin-targeting chemotherapeutics. Due to the limited publicly available data on this compound, this guide utilizes data from a closely related and potent analogue, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine , to provide a substantive comparison. This analogue shares the core thiazol-2-amine structure and has a demonstrated mechanism of action as a tubulin polymerization inhibitor. The data presented herein is intended to serve as a valuable resource for researchers investigating novel anti-cancer therapies.

Comparative Analysis of Tubulin Inhibitors

The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range that is effective without causing unacceptable toxicity. For anti-cancer agents, a wider therapeutic window is highly desirable. This section compares the in vitro efficacy and selectivity of the this compound analogue against established tubulin inhibitors: Vincristine, Paclitaxel, and Combretastatin A4.

CompoundTarget Cancer Cell LineEfficacy (IC50)Normal Cell LineCytotoxicity (CC50)Estimated Therapeutic Index (CC50/IC50)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine SGC-7901 (Gastric Cancer)0.45 µMNot ReportedNot ReportedNot Calculable
MGC-803 (Gastric Cancer)0.52 µM
BGC-823 (Gastric Cancer)0.61 µM
Vincristine CEM (Human Lymphoblastoid Leukemia)10 nM - 100 nM[1]Not ReportedNot ReportedNarrow[2][3][4]
MCF-7 (Breast Cancer)6.45 µM[5][6]
Paclitaxel Various Breast Cancer Lines2.5 nM - 7.5 nM[7]Not ReportedNot ReportedNarrow[8][9][10]
Ovarian Carcinoma Lines0.4 nM - 3.4 nM[11]
Combretastatin A4 HCT-116 (Colon Cancer)20 nM[12]WI-38 (Normal Fibroblast)>10 µM>500
1A9 (Ovarian Cancer)3.6 nM[13]PBMCs>200 µM[14]>55,555

Note: The therapeutic index for Vincristine and Paclitaxel is described as narrow in the literature, indicating a small margin between the effective and toxic doses.[2][3][4][9][10] Combretastatin A4, in preclinical studies, has shown a wider therapeutic index.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the efficacy and mechanism of action of tubulin-targeting agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., SGC-7901, MGC-803, BGC-823) and a normal human cell line in appropriate culture medium.
  • Trypsinize and count the cells.
  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound analogue) in DMSO.
  • Perform serial dilutions of the stock solution to achieve a range of final concentrations.
  • Add the diluted compounds to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., Vincristine).
  • Incubate the plate for 72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well.
  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

1. Reagent Preparation:

  • Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9).
  • Prepare a stock solution of GTP in the same buffer.
  • Prepare stock solutions of the test compound and a positive control (e.g., Combretastatin A4) in DMSO.

2. Reaction Setup:

  • On ice, add the test compound or control to the wells of a 96-well plate.
  • Add the tubulin protein and GTP to each well. The final concentration of tubulin is typically 2-3 mg/mL.
  • The final reaction volume is usually 100 µL.

3. Measurement of Polymerization:

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
  • Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

4. Data Analysis:

  • Plot the absorbance against time to generate polymerization curves.
  • Determine the effect of the compound on the rate and extent of tubulin polymerization.
  • Calculate the IC50 value for the inhibition of tubulin polymerization.

Visualizations

Signaling Pathway of Tubulin Inhibitors

Tubulin_Inhibitor_Pathway Mechanism of Action of Tubulin-Targeting Agents cluster_stabilizers Microtubule Stabilizers cluster_destabilizers Microtubule Destabilizers Paclitaxel Paclitaxel Stable_Microtubules Stable, Non-dynamic Microtubules Paclitaxel->Stable_Microtubules Promotes Polymerization & Inhibits Depolymerization Thiazole_Analogue This compound Analogue Microtubule_Polymerization Microtubule Polymerization Thiazole_Analogue->Microtubule_Polymerization Inhibits Disrupted_Microtubules Disrupted/Depolymerized Microtubules Vincristine Vincristine Vincristine->Microtubule_Polymerization Inhibits Combretastatin_A4 Combretastatin A4 Combretastatin_A4->Microtubule_Polymerization Inhibits Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubule_Polymerization Microtubule_Polymerization->Stable_Microtubules Microtubule_Depolymerization Microtubule Depolymerization Microtubule_Depolymerization->Tubulin_Dimers Stable_Microtubules->Microtubule_Depolymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Stable_Microtubules->Mitotic_Spindle_Formation Disrupted_Microtubules->Mitotic_Spindle_Formation Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Formation->Mitotic_Arrest Failure of Proper Formation Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of tubulin-targeting agents.

Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with serial dilutions of compound Incubation_24h->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h MTT_Addition Add MTT reagent to each well Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 490 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Analyze data and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End Therapeutic_Window Assessment of Therapeutic Window Efficacy Efficacy Assessment (e.g., IC50 in cancer cells) Therapeutic_Index Therapeutic Index (TI) TI = CC50 / IC50 Efficacy->Therapeutic_Index Toxicity Toxicity Assessment (e.g., CC50 in normal cells) Toxicity->Therapeutic_Index Wider_Window Wider Therapeutic Window (Higher TI) Therapeutic_Index->Wider_Window is high Narrower_Window Narrower Therapeutic Window (Lower TI) Therapeutic_Index->Narrower_Window is low Drug_Candidate_Potential Potential as a Viable Drug Candidate Wider_Window->Drug_Candidate_Potential Indicates higher Narrower_Window->Drug_Candidate_Potential Indicates lower

References

Safety Operating Guide

Proper Disposal of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, aligning with standard laboratory safety protocols.

Based on safety data sheets for structurally similar compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2][4] Always wear appropriate personal protective equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

Protective GearSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.[1][3]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2][3]Prevents skin contact with the chemical.
Body Protection Laboratory coat.[1][2]Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.[1][2]Minimizes inhalation of dust or vapors.
Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[5]

  • The container must be made of a material that will not react with the chemical.

  • Keep the container securely sealed when not in use.[1][2][4]

2. Labeling:

  • Label the hazardous waste container with the following information:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound"[5]

    • The approximate amount of waste.[5]

    • The date the waste was first added to the container.[5]

    • The primary hazards (e.g., "Irritant").

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[2][4]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][2][4] Follow all local, state, and federal regulations for hazardous waste disposal.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the area.

2. Personal Protection:

  • Before cleaning up, don the appropriate PPE as listed in Table 1.

3. Containment and Cleanup:

  • For small spills, use an inert absorbent material like vermiculite, sand, or commercial chemical absorbent pads to contain the spill.[5]

  • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1][4]

  • Avoid generating dust.[1]

  • For the final cleanup, decontaminate the area with a soap and water solution.[5]

  • Collect all cleanup materials (gloves, absorbent pads, etc.) in a sealed bag and place it in the hazardous waste container.[5]

4. Reporting:

  • Report the spill to your laboratory supervisor and your institution's EHS office.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the key steps from initial handling to final disposal.

Figure 1: Disposal Workflow for this compound cluster_collection Waste Collection & Handling cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) C Collect Waste Chemical & Contaminated Materials B->C Start Disposal D Place in a Labeled, Compatible Hazardous Waste Container C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Disposal Company F->G

Figure 1: Disposal Workflow for this compound

References

Personal protective equipment for handling 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar thiazole derivatives. It is imperative to treat this substance with a high degree of caution and to consult with a qualified safety professional before handling. This information is for guidance purposes and should be supplemented by a thorough risk assessment specific to your laboratory's conditions and procedures.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of similar thiazole compounds and are intended to ensure safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. Based on the hazards associated with similar thiazole derivatives, which include skin irritation, serious eye irritation, and respiratory irritation, the following PPE is recommended.[1][2]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[3]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[3][4]
Hand Protection Nitrile or Neoprene GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[4][5] For prolonged contact, consider double-gloving or using thicker gloves.[4]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[3]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[3]
Foot Protection Closed-Toed Shoes-Shoes should fully cover the feet to protect against spills.[4]

Operational Plan: Safe Handling, Storage, and Disposal

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

1. Pre-Handling Preparations:

  • Training: Ensure all personnel handling the compound are trained on its potential hazards and safe handling procedures.

  • Emergency Equipment: Verify that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit: Have a chemical spill kit appropriate for the hazards of the material readily available.[4]

2. Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3][6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1][3]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][3] Contaminated clothing should be removed immediately and laundered before reuse.[1][2]

3. Storage Procedures:

  • Container: Store the compound in a tightly closed, properly labeled container.[1][2][6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3][6]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[1][3]

4. Disposal Plan:

  • Waste Collection: Collect waste this compound and any contaminated materials in a dedicated, properly labeled hazardous waste container.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6][7] Do not allow the chemical to enter drains or waterways.[7]

Emergency Procedures

Spill Response Workflow

Spill_Response cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Evacuate Evacuate Area & Alert Others Ignition Control Ignition Sources Evacuate->Ignition If Flammable Ventilate Ventilate Area Ignition->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Cleanup Collect Residue & Contaminated Materials Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose Report Report Incident to Supervisor/EHS Dispose->Report

Caption: Workflow for handling a chemical spill.

Detailed Emergency Steps:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][3]

  • Skin Contact: If skin or hair contact occurs, flush skin and hair with running water and soap if available.[1] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation occurs.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

  • Minor Spills: For small spills, contain the material with an inert absorbent such as sand or vermiculite.[7] Sweep up the absorbed material and place it in a sealed container for disposal.[1]

  • Major Spills: For larger spills, alert emergency services and advise them of the location and nature of the hazard.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.